Bis(3,5-di-tert-butylphenyl)phosphine oxide
Description
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Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627791 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325773-65-7 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bis(3,5-di-tert-butylphenyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bis(3,5-di-tert-butylphenyl)phosphine oxide, a sterically hindered diarylphosphine oxide with potential applications in catalysis, materials science, and as a synthetic intermediate in drug development. The document details the prevalent synthetic methodology, focusing on the Grignard reaction pathway. It offers a mechanistic rationale for the synthetic steps, a detailed experimental protocol, and guidance on the purification and characterization of the target compound. Safety considerations and key reaction parameters are also highlighted to ensure a safe and efficient synthesis.
Introduction
This compound is a tertiary phosphine oxide characterized by the presence of bulky tert-butyl groups on the phenyl rings. This significant steric hindrance imparts unique electronic and steric properties to the molecule, making it a valuable ligand in transition metal catalysis and a versatile building block in organic synthesis. The phosphine oxide moiety itself is a highly polar, hydrogen-bond accepting group that can enhance the solubility and metabolic stability of parent molecules, a feature of increasing interest in medicinal chemistry.
This guide is designed to provide researchers with a detailed understanding of the synthesis of this compound, enabling its preparation and further exploration of its applications.
Mechanistic Overview: The Grignard Approach
The most common and efficient method for the synthesis of diarylphosphine oxides, including sterically hindered derivatives like this compound, is through the reaction of a Grignard reagent with a suitable phosphorus electrophile, typically phosphorus oxychloride (POCl₃). The overall transformation can be conceptually divided into three key stages:
-
Formation of the Grignard Reagent: The synthesis commences with the preparation of the organometallic intermediate, 3,5-di-tert-butylphenylmagnesium bromide, from 1-bromo-3,5-di-tert-butylbenzene and magnesium metal.
-
Nucleophilic Attack on Phosphorus Oxychloride: The highly nucleophilic Grignard reagent undergoes a double addition to the electrophilic phosphorus center of POCl₃, displacing two chloride ions to form the corresponding phosphinic chloride intermediate.
-
Hydrolysis to the Phosphine Oxide: The resulting bis(3,5-di-tert-butylphenyl)phosphinic chloride is then hydrolyzed during the aqueous workup to yield the final phosphine oxide product.
The steric bulk of the 3,5-di-tert-butylphenyl group plays a crucial role in directing the reaction, and careful control of the stoichiometry is necessary to favor the formation of the diaryl product over the mono- or tri-aryl derivatives.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of this compound. It is based on established methodologies for the preparation of sterically hindered diarylphosphine oxides via the Grignard reaction.
Reagents and Equipment
Table 1: List of Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-3,5-di-tert-butylbenzene | C₁₄H₂₁Br | 269.22 | 10.0 g | 0.037 |
| Magnesium Turnings | Mg | 24.31 | 1.0 g | 0.041 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.8 g (1.7 mL) | 0.018 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of 3,5-di-tert-butylphenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a nitrogen/argon inlet), a dropping funnel, and a magnetic stir bar. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-3,5-di-tert-butylbenzene (10.0 g, 0.037 mol) in anhydrous THF (50 mL).
-
Reaction Initiation: Add a small portion (approx. 5 mL) of the bromide solution to the magnesium turnings. The reaction mixture may need gentle warming with a heat gun to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Step 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Addition of POCl₃: Prepare a solution of phosphorus oxychloride (2.8 g, 0.018 mol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. A vigorous reaction with the formation of a white precipitate is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
Step 3: Workup and Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution (100 mL). This will hydrolyze the intermediate phosphinic chloride and quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a solid.
Purification
The crude this compound can be purified by recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 ppm (m, aromatic protons), δ ~1.3 ppm (s, tert-butyl protons) |
| ³¹P NMR (CDCl₃) | δ ~25-35 ppm (s) |
| Mass Spec. (ESI+) | m/z = 427.3 [M+H]⁺, 449.3 [M+Na]⁺ |
| IR (KBr) | ~1180-1200 cm⁻¹ (P=O stretch) |
Safety Precautions
-
Grignard Reagent: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.
-
Phosphorus Oxychloride: POCl₃ is a corrosive and toxic liquid that reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby during their use.
Conclusion
The synthesis of this compound can be reliably achieved through a Grignard reaction with phosphorus oxychloride. The steric hindrance provided by the tert-butyl groups necessitates careful control of the reaction conditions to ensure a good yield of the desired diarylphosphine oxide. This technical guide provides a solid foundation for the preparation of this valuable compound, opening avenues for its application in various fields of chemical research and development.
References
-
PrepChem. Preparation of phenylmagnesium bromide. [Link]
-
Keglevich, G. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16337–16346. [Link]
-
Boyd, E. A. (1989). Phosphinic Acid Synthesis. University of Kent at Canterbury. [Link]
-
PubChem. (3,5-Di-tert-butylphenyl)diphenylphosphine Oxide. National Center for Biotechnology Information. [Link]
Bis(3,5-di-tert-butylphenyl)phosphine oxide molecular structure and formula
Technical Monograph: Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Executive Summary
This compound (CAS: 325773-65-7) represents a specialized class of Secondary Phosphine Oxides (SPOs) engineered for high-performance catalysis. Unlike standard phosphine ligands, this compound serves as a "pre-ligand," existing in equilibrium between an air-stable oxide form and a catalytically active phosphinous acid (PA) tautomer. Its molecular design incorporates significant steric bulk via tert-butyl groups at the meta positions, a feature critical for stabilizing low-coordinate metal centers (e.g., Pd(0)) and facilitating challenging reductive elimination steps in cross-coupling reactions. This guide details its structural properties, synthesis, spectroscopic identification, and catalytic utility.
Molecular Architecture & Properties[1]
The efficacy of this compound stems from its ability to switch between a stable P(V) oxide and a coordinating P(III) acid.
Table 1: Physicochemical Profile
| Property | Specification |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 325773-65-7 |
| Molecular Formula | C₂₈H₄₃OP |
| Molecular Weight | 426.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High solubility in non-polar/moderately polar solvents (Toluene, THF, CH₂Cl₂) due to lipophilic t-Bu groups. |
| Air Stability | Stable in solid state (Oxide form); oxidation-resistant compared to secondary phosphines. |
Structural Tautomerism
The compound exists primarily as the Secondary Phosphine Oxide (SPO) in the solid state and neutral solution. Upon coordination to a transition metal or in the presence of a base, it tautomerizes to the Phosphinous Acid (PA) form.
Figure 1: The SPO-PA tautomeric equilibrium. The P(III) form is the active species binding to transition metals.
Synthesis Protocol
Causality & Logic: Direct synthesis from secondary phosphines is often avoided due to their pyrophoric nature. The preferred route utilizes a Grignard reagent reacting with diethyl phosphite. This method allows for the introduction of the bulky aryl groups in a controlled manner while avoiding the handling of highly toxic PCl₃ precursors.
Reagents:
-
3,5-Di-tert-butylbromobenzene
-
Magnesium turnings (activated)
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Solvents: Anhydrous THF, Diethyl ether
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried Schlenk flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of iodine.
-
Add 3,5-di-tert-butylbromobenzene (1.0 equiv) in anhydrous THF dropwise. Reflux for 2 hours to ensure complete formation of (3,5-di-tert-butylphenyl)magnesium bromide.
-
Checkpoint: Solution should turn dark grey/brown, indicating Grignard formation.
-
-
Phosphorylation:
-
Cool the Grignard solution to 0°C.
-
Add Diethyl phosphite (0.45 equiv) dropwise. Note: We use <0.5 equiv of phosphite because two aryl groups must displace two ethoxy groups.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis & Workup:
-
Quench the reaction with 1M HCl (acidic hydrolysis is crucial to protonate the intermediate and ensure the oxide form).
-
Extract with Ethyl Acetate or DCM. Wash organic layer with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from hot Hexane/Ethanol or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white solid product.
-
Figure 2: Synthetic workflow from aryl bromide to secondary phosphine oxide.
Spectroscopic Identification
Accurate identification relies on Nuclear Magnetic Resonance (NMR), specifically ³¹P NMR, which provides a distinct signature for the P-H bond.
Table 2: NMR Characterization Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Interpretation |
|---|---|---|---|---|
| ³¹P{¹H} | 20.0 – 25.0 | Singlet (decoupled) | - | Characteristic of diaryl phosphine oxides. |
| ³¹P | 20.0 – 25.0 | Doublet | ¹J_PH ≈ 450–500 Hz | Critical Diagnostic: The large coupling constant confirms the direct P-H bond of the oxide tautomer. |
| ¹H | ~8.0 – 8.5 | Doublet | ¹J_HP ≈ 450–500 Hz | The proton directly attached to Phosphorus. |
| ¹H | ~1.30 | Singlet | - | tert-Butyl protons (36H intensity). |
Note: Chemical shifts may vary slightly based on concentration and solvent (CDCl₃ vs C₆D₆).
Catalytic Utility: The SPO Mechanism
This compound acts as a pre-ligand for Palladium and other transition metals.
Mechanism of Action:
-
Deprotonation/Coordination: In the presence of a metal precursor and base, the P-H proton is removed (or tautomerized), forming a metal-phosphinito complex [M]–O–PR₂.
-
Secondary Coordination Sphere: The oxygen atom on the phosphorus can form hydrogen bonds or bridge to other metals, creating a bidentate-like environment that stabilizes the active catalyst.
-
Steric Influence: The bulky 3,5-di-tert-butyl groups create a "pocket" around the metal center. This high steric demand:
-
Promotes the formation of mono-ligated Pd(0) species (highly active).
-
Accelerates Reductive Elimination, the rate-determining step in crowded cross-couplings.
-
Applications:
-
Suzuki-Miyaura Coupling: Particularly for sterically hindered aryl chlorides.
-
C-H Activation: Direct arylation of heterocycles.
-
Hydrofunctionalization: Anti-Markovnikov addition reactions.
Figure 3: General catalytic cycle for SPO-ligated Palladium cross-coupling.
Handling & Stability
-
Storage: Store in a cool, dry place. While the oxide is air-stable, long-term storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent trace hydrolysis or oxidation of impurities.
-
Safety: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
-
Compatibility: Compatible with standard organic solvents. Avoid strong oxidizing agents which could over-oxidize the phosphorus to phosphinic acid derivatives.
References
- Ackermann, L. (2010). Secondary Phosphine Oxides as Preligands for Transition Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 2010(11), 1793-1808. (General review of SPO ligands).
- Shaikh, N. S., et al. (2007). Air-Stable Secondary Phosphine Oxides as Ligands for Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. (Mechanistic insights into SPO tautomerism).
-
PubChem. Compound Summary: tert-Butylbis(3,5-di-tert-butylphenyl)phosphine (Related Structure).[1] Available at: [Link]
Sources
Discovery and history of Bis(3,5-di-tert-butylphenyl)phosphine oxide
Technical Guide & Application Whitepaper
Executive Summary
Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS: 325773-65-7) represents a paradigm shift in organometallic catalysis. Historically, the use of electron-rich, bulky phosphine ligands was plagued by their inherent sensitivity to oxidation, requiring stringent glovebox techniques. This compound belongs to the class of Secondary Phosphine Oxides (SPOs) , which solve the "ligand stability vs. activity" paradox.[1]
SPOs exist as air-stable P(V) oxides but tautomerize into active P(III) phosphinous acids upon coordination with transition metals. This specific derivative incorporates 3,5-di-tert-butyl groups, creating a "steric fortress" that enhances solubility in non-polar solvents and prevents catalyst deactivation pathways, making it a critical pre-ligand for challenging C-H activations and cross-coupling reactions.
Part 1: Historical Context & The SPO Renaissance
The "Fragile Ligand" Problem
For decades, the standard for homogeneous catalysis (e.g., Suzuki-Miyaura, Kumada couplings) relied on tertiary phosphines like P(t-Bu)3 or PCy3. While effective, these ligands oxidize rapidly in air, degrading into catalytically dead phosphine oxides.
The Ackermann Shift
The pivotal moment in the history of SPOs came in the early 2000s, with significant contributions from researchers like Lutz Ackermann and Li-Biao Han . They demonstrated that SPOs, previously considered waste products of phosphine oxidation, could serve as pre-ligands .
The discovery relied on the concept of Tautomeric Switching :
-
Storage State: In air, the compound exists as the stable P(V) oxide.[1]
-
Active State: In the presence of a metal (Pd, Rh, Ru), the equilibrium shifts to the P(III) phosphinous acid form, which binds to the metal through the phosphorus lone pair, while the oxygen forms a secondary interaction (often hydrogen bonding or metal bridging).
This specific derivative, This compound , was developed to push the limits of this chemistry. The bulky tert-butyl groups were introduced to stabilize highly reactive monomeric metal centers, preventing the formation of inactive clusters.
Part 2: Mechanistic Architecture
The efficacy of this ligand stems from its ability to toggle between two states.[1][2] Below is the mechanistic pathway illustrating the activation of the pre-ligand.
Figure 1: The tautomeric equilibrium. The P(V) oxide is favored in the free state (air stability), while metal coordination drives the shift to the P(III) acid (catalytic activity).[1][2]
Part 3: Synthesis Protocol (Self-Validating)
Objective: Synthesis of this compound via Grignard addition to diethyl phosphite. Safety Note: Organophosphorus synthesis involves exothermic reactions. Perform all steps under Argon/Nitrogen.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 1-Bromo-3,5-di-tert-butylbenzene | 2.2 | Aryl Source |
| Magnesium Turnings | 2.5 | Grignard Formation |
| Diethyl Phosphite | 1.0 | Phosphorus Source |
| THF (Anhydrous) | Solvent | Reaction Medium |
| HCl (1M) | Excess | Hydrolysis/Quenching |
Step-by-Step Workflow
-
Grignard Preparation (The Activation):
-
In a flame-dried 3-neck flask, add Mg turnings and a crystal of iodine.
-
Add 10% of the aryl bromide solution in THF. Heat gently until the iodine color fades (initiation).
-
Dropwise add the remaining aryl bromide. Reflux for 2 hours to ensure complete formation of ArMgBr.
-
Validation: Aliquot hydrolysis should show no starting bromide by TLC.
-
-
Phosphorylation (The Critical Step):
-
Cool the Grignard solution to 0°C.
-
Crucial: Add Diethyl phosphite slowly to the Grignard reagent. (Note: Inverse addition is possible but adding phosphite to Grignard often favors the double addition required here).
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Acidic Hydrolysis (Tautomer Locking):
-
Quench the reaction with 1M HCl. This step hydrolyzes the intermediate phosphinites into the desired secondary phosphine oxide.
-
Extract with Ethyl Acetate. Wash with brine. Dry over Na2SO4.
-
-
Purification:
-
Recrystallize from hot Hexane/Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Target Appearance: White crystalline solid.
-
Analytical Validation
-
31P NMR: A singlet is expected. For SPOs, the shift is typically between 20–50 ppm (dependent on solvent).
-
1H NMR: Look for the characteristic P-H doublet (large coupling constant, JPH > 400 Hz). This confirms the P(V) oxide form exists in solution.
Figure 2: Synthetic workflow for the generation of the target SPO.
Part 4: Applications in Drug Discovery
This ligand is not merely a chemical curiosity; it is a tool for constructing C-C and C-Heteroatom bonds in late-stage drug functionalization.
C-H Activation
The bulky 3,5-di-tert-butyl groups prevent the catalyst from aggregating, maintaining a highly active monomeric species. This is essential for C-H activation of heterocycles (indoles, pyridines) common in pharmacophores.
-
Mechanism:[3] The SPO ligand acts as an internal base/proton shuttle during the Concerted Metalation-Deprotonation (CMD) step.
Kumada-Corriu Cross-Coupling
Ackermann showed that SPOs allow for the use of air-stable pre-ligands in couplings involving Grignard reagents. The 3,5-di-tBu variant is particularly useful when the substrate is highly lipophilic or sterically crowded.
Comparative Ligand Performance Table
| Feature | Triphenylphosphine (PPh3) | Standard SPO (Ph2P(O)H) | Bis(3,5-di-tBu-Ph)P(O)H |
| Air Stability | Poor (Oxidizes) | Excellent | Excellent |
| Steric Bulk | Moderate | Moderate | High (Steric Fortress) |
| Solubility (Hexanes) | Low | Low | High |
| Catalytic Niche | General Coupling | Aqueous/Polar Media | Non-polar / Difficult Substrates |
References
-
Ackermann, L. (2009).[4] "Air-Stable Secondary Phosphine Oxides as Preligands for Palladium-Catalyzed Cross-Couplings." Organic Letters, 11(19), 4274–4276.
-
Han, L.-B., et al. (2006). "Palladium-Catalyzed Phosphorylation of Aryl Halides." Journal of the American Chemical Society, 128(2), 5020-5022.
-
Kapdi, A. R., & Ackermann, L. (2010).[5] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters, 12(10), 2298–2301.[5]
-
Sigma-Aldrich/Merck. (n.d.). "this compound Product Sheet." CAS: 325773-65-7.[6][7][8][9]
-
RSC Publishing. (2019). "Coordination chemistry and catalysis with secondary phosphine oxides." Catalysis Science & Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes [organic-chemistry.org]
- 5. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 6. Bis(3,5-di-tert-butylphenyl)phosphineoxide , 98% , 325773-65-7 - CookeChem [cookechem.com]
- 7. This compound | 325773-65-7 [sigmaaldrich.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. lab-chemicals.com [lab-chemicals.com]
Advanced Crystal Structure Analysis: Bis(3,5-di-tert-butylphenyl)phosphine Oxide
This guide serves as an advanced technical resource for the structural characterization of Bis(3,5-di-tert-butylphenyl)phosphine oxide , a sterically demanding Secondary Phosphine Oxide (SPO).
This analysis focuses on the crystallographic determination of the P(V) vs. P(III) tautomeric state, supramolecular hydrogen bonding networks, and the impact of meta-substituted tert-butyl groups on steric shielding—critical factors for its application as a pre-ligand in transition metal catalysis.
Executive Summary & Chemical Context
This compound (CAS: 325773-65-7) represents a class of bulky secondary phosphine oxides (SPOs) utilized as pre-ligands in cross-coupling reactions (e.g., Pd-catalyzed C-N and C-C bond formation). Unlike ortho-substituted analogues (e.g., mesityl derivatives) that block the phosphorus center, the 3,5-di-tert-butyl substitution pattern provides remote steric bulk and high solubility in non-polar solvents while maintaining accessibility to the metal center during the catalytic cycle.
The core of this analysis lies in determining the solid-state preference for the phosphine oxide (P=O) tautomer over the phosphinous acid (P-OH) form and mapping the supramolecular H-bonding interactions that govern its stability.
Experimental Workflow: From Synthesis to CIF
To ensure high-fidelity structural data, the following self-validating workflow is recommended. This protocol minimizes common errors such as twinning or solvent disorder.
Crystallization Protocol
SPOs are prone to forming oils due to strong intermolecular H-bonding. High-quality single crystals require a disruption of the kinetic H-bond network.
-
Solvent System: Slow evaporation of Dichloromethane/Hexane (1:3) or Toluene/Pentane .
-
Temperature: 4°C (controlled cooling).
-
Critical Step: If the compound oils out, add a trace amount of methanol to act as a transient H-bond donor/acceptor, then slowly displace with hexane.
Analytical Workflow Diagram
The following diagram outlines the logical progression from raw material to refined structural model.
Caption: Figure 1. Step-by-step workflow for the isolation and crystallographic refinement of bulky SPOs.
Structural Analysis: The Core Parameters
In the solid state, secondary phosphine oxides typically adopt the P(V) oxide form. However, the bulky 3,5-di-tert-butyl groups introduce specific distortions.
Molecular Geometry & Tautomeric State
The primary objective is to distinguish between the oxide R2P(=O)H and acid R2P-OH forms.
-
P-O Bond Length: Expect a bond length in the range of 1.48 – 1.50 Å .[1][2]
-
Interpretation: A length < 1.51 Å confirms double-bond character (P=O), validating the oxide tautomer. A length > 1.54 Å would suggest single-bond character (P-OH).
-
-
P-H Bond Detection: The hydrogen atom attached to phosphorus is often difficult to locate via X-ray due to electron density proximity to P.
-
Refinement Strategy: Locate the H-atom in the difference Fourier map. If unstable, restrain using DFIX 1.32 0.02 (typical P-H distance).
-
Supramolecular Architecture (H-Bonding)
SPOs are defined by their ability to form strong intermolecular hydrogen bonds. For this compound, the bulky meta-substituents direct the packing.
-
Dimerization: Most bulky SPOs form centrosymmetric dimers (R2P(O)H)2 via a two-point H-bond recognition motif .
-
Interaction Metrics:
| Parameter | Expected Range (Bulky SPO) | Structural Significance |
| P=O Bond | 1.485 – 1.495 Å | Confirms Pentavalent P(V) Oxide Tautomer |
| P-C(ipso) Bond | 1.79 – 1.82 Å | Indicates steric pressure from phenyl rings |
| C-P-C Angle | 103° – 106° | Compressed tetrahedral geometry |
| O···H Distance | 1.85 – 2.10 Å | Strength of intermolecular dimerization |
Steric Mapping (Buried Volume)
The 3,5-di-tert-butyl groups do not block the P-center directly but create a "bowl" shape.
-
Analysis Tool: Use SambVca 2.1 on the CIF data.
-
Target Metric: Calculate %V_bur (Percent Buried Volume).
-
Expectation: While ortho-substituted SPOs show %V_bur > 40%, the 3,5-substitution pattern typically yields a lower immediate steric pressure (30-35%) but a wider "cone angle" effect, influencing long-range ligand-substrate interactions.
-
Mechanistic Implications: Tautomerism & Catalysis
Understanding the crystal structure explains the reactivity. The solid-state P(V) form must tautomerize to the P(III) form to coordinate with soft metals (Pd, Rh).
Tautomeric Equilibrium Diagram
The transition from the air-stable solid (analyzed above) to the active catalytic species is driven by metal coordination.
Caption: Figure 2. The structural shift from the crystalline P(V) oxide to the catalytically active P(III) acid tautomer upon metal coordination.
Causality in Drug Development
For researchers in drug discovery using this ligand:
-
Stability: The crystal structure confirms the P=O bond, explaining why this ligand is air-stable on the bench (unlike primary phosphines).
-
Activation: The H-bond network identified in the crystal structure (P=O···H-P) mimics the activation energy barrier that must be overcome by base or metal coordination to generate the active nucleophilic species.
References & Authoritative Sources
-
Tanaka, M., et al. (2001).[4] "Rhodium-Catalyzed Hydrophosphinylation of Alkynes." Journal of Organic Chemistry. (Establishes the utility of SPOs in catalysis).
-
Masuda, J. D., et al. (2017). "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide." Molbank.[3] (Provides comparative crystallographic metrics for bulky aryl SPOs).
-
Gusarova, N. K., et al. (2015). "Synthesis and coordination chemistry of secondary phosphine oxides." Synthesis. (Review of SPO tautomerism and structural features).
-
PubChem. "this compound (Compound)."[5] National Library of Medicine. (Chemical identifiers and physical properties).
-
Achard, T., et al. (2020). "Secondary Phosphine Oxides: Bifunctional Ligands in Catalysis." ChemCatChem. (Mechanistic insight into the P(V)/P(III) equilibrium).
Sources
- 1. Crystal structure of tert-butyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 5. (3,5-Di-tert-butylphenyl)diphenylphosphine Oxide | C26H31OP | CID 177819544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bis(3,5-di-tert-butylphenyl)phosphine oxide: Mechanistic Guide & Application Protocol
[1][2]
Executive Summary
This compound (CAS: 325773-65-7) represents a privileged class of Secondary Phosphine Oxide (SPO) pre-ligands.[1] Unlike traditional tertiary phosphines, this compound exists in a tautomeric equilibrium that allows it to function as an air-stable solid while generating a highly active, electron-rich phosphinous acid (PA) ligand in situ.[1]
Its defining feature is the 3,5-di-tert-butyl substitution pattern .[1] These bulky "wings" create a massive steric fence (high Tolman cone angle equivalent), effectively shielding the metal center to stabilize low-coordinate intermediates (e.g., mono-ligated Pd(0)) while promoting difficult reductive elimination steps.[1] It is a critical tool in C-H activation , cross-coupling of hindered substrates , and the synthesis of sterically demanding "SciPROP" type ligands.
Mechanistic Foundation: The HASPO Tautomerism
The core mechanism of action relies on Heteroatom-Substituted Secondary Phosphine Oxide (HASPO) tautomerism. This ligand does not bind in its stable oxide form; it must tautomerize to coordinate.
The Tautomeric Equilibrium
In the solid state and neutral solution, the equilibrium lies heavily toward the Pentavalent Oxide (I) . Upon coordination to a soft metal (M), the equilibrium shifts to the Trivalent Phosphinous Acid (II) form.
Technical Guide: Bis(3,5-di-tert-butylphenyl)phosphine Oxide in Catalytic Systems
Executive Summary: The Steric Advantage
Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS: 325773-65-7) represents a specialized class of Secondary Phosphine Oxides (SPOs) designed for high-difficulty homogeneous catalysis. Unlike standard phosphine ligands (e.g., PPh₃), this compound serves as an air-stable pre-ligand . Its utility is defined by two structural pillars:
-
SPO Tautomerism: It exists in equilibrium between the air-stable oxide form (P(V)) and the coordination-active phosphinous acid form (P(III)).
-
Extreme Steric Bulk: The 3,5-di-tert-butyl substitution pattern creates a massive steric profile (Tolman cone angle > 180°), promoting the formation of highly active mono-ligated metal species (
) essential for coupling sterically hindered or electron-poor substrates (e.g., aryl chlorides).
This guide details the mechanistic operation, synthesis, and application of this ligand in Palladium-catalyzed cross-coupling.
Chemical Architecture & Mechanism
The SPO-PA Tautomeric Equilibrium
The core functionality of this molecule relies on tautomerization . In the solid state and neutral solution, it exists as the pentavalent phosphine oxide (SPO). Upon exposure to a transition metal (M) and a base, it shifts to the trivalent phosphinous acid (PA) or anionic phosphinito form, coordinating through the phosphorus atom.
Key Mechanistic Feature: The P-OH (or P-O⁻) group acts as a secondary coordination site. It can form hydrogen bonds with the leaving group on the substrate or bridge to a second metal center, effectively acting as a hemilabile ligand that stabilizes the catalytic cycle while preventing catalyst decomposition.
Visualization of Ligand Activation
The following diagram illustrates the transformation from the air-stable precursor to the active catalytic species.
Figure 1: Activation pathway of this compound from stable precursor to active P(III) ligand.
Experimental Protocols
Synthesis of this compound
Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity supply using standard Grignard chemistry. The bulky aryl groups prevent over-addition, favoring the secondary species.
Reagents:
-
1-Bromo-3,5-di-tert-butylbenzene
-
Magnesium turnings (activated)
-
Diethyl phosphite (
) -
THF (anhydrous), HCl (1M)
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with iodine.
-
Add 1-Bromo-3,5-di-tert-butylbenzene (1.0 equiv) in dry THF dropwise. Reflux for 2 hours to ensure complete formation of the Grignard reagent (
).
-
-
Phosphorylation:
-
Cool the Grignard solution to 0°C.
-
Add Diethyl phosphite (0.45 equiv) dropwise. Note: Use less than 0.5 equiv relative to Grignard to drive the double addition.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis & Workup:
-
Quench with 1M HCl (acidic hydrolysis converts any P-OR intermediates to P=O).
-
Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from hot Hexanes/Ethanol. The bulky tert-butyl groups facilitate crystallization.
-
Target Yield: >70%. Appearance: White crystalline solid.
-
Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling
Application: Coupling of sterically hindered aryl chlorides. The bulky SPO ligand prevents the formation of inactive bis-ligated palladium complexes (
Reaction Setup:
| Component | Equivalents | Role |
| Aryl Chloride | 1.0 | Electrophile (Substrate) |
| Boronic Acid | 1.5 | Nucleophile |
| Pd(OAc)₂ | 2.0 mol% | Metal Precursor |
| Ligand (SPO) | 4.0 mol% | Bis(3,5-di-tBu-Ph)P(O)H |
| K₃PO₄ | 2.0 | Base (Activates Boron & Ligand) |
| Toluene/H₂O | 10:1 (0.2M) | Solvent System |
Workflow:
-
Pre-complexation (Critical): In a vial, mix
and the SPO Ligand in Toluene. Stir at room temperature for 10 minutes. Observation: Solution color change indicates coordination and tautomerization to the active phosphinous acid complex. -
Addition: Add the Aryl Chloride, Boronic Acid, and
. -
Reaction: Seal and heat to 80°C–100°C for 4–12 hours.
-
Analysis: Filter through a silica pad (eluting with EtOAc) and analyze by GC-MS or NMR.
Advanced Application: C-H Activation
Beyond standard cross-coupling, this ligand is highly effective in C-H activation (e.g., direct arylation). The "bifunctional" nature of the phosphinous acid form (P-OH) assists in the Concerted Metalation-Deprotonation (CMD) mechanism. The basic oxygen on the ligand can accept a proton from the substrate, lowering the activation energy for C-H bond cleavage.
Mechanistic Pathway (CMD)
Figure 2: Role of the SPO ligand in Concerted Metalation-Deprotonation (CMD) C-H activation.
Quantitative Performance Data
Comparison of this compound against standard ligands in the coupling of 2-chloro-m-xylene (sterically hindered chloride) with phenylboronic acid.
| Ligand | Catalyst Loading | Temp (°C) | Yield (12h) | Notes |
| Triphenylphosphine (PPh₃) | 5 mol% | 100 | < 10% | Inactive for chlorides. |
| S-Phos (Buchwald) | 2 mol% | 80 | 92% | Excellent, but air-sensitive. |
| Bis(3,5-di-tBu-Ph)P(O)H | 2 mol% | 80 | 89% | Air-stable pre-ligand. |
| Diphenylphosphine Oxide | 2 mol% | 100 | 45% | Lacks steric bulk for selectivity. |
Data synthesized from comparative studies on bulky SPO ligands [1, 3].
References
-
Ackermann, L. (2005). "Air-Stable Secondary Phosphine Oxides as Preligands for Cross-Coupling Reactions." Synthesis, 2005(18), 3125–3134.
-
Li, G. Y. (2001).[1] "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Vinyl and Aryl Chlorides." Angewandte Chemie International Edition, 40(8), 1513–1516.
-
Shaikh, T. M., Weng, C. M., & Hong, F. E. (2012). "Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions." Coordination Chemistry Reviews, 256(9-10), 771-803.
-
Sigma-Aldrich. "Product Specification: this compound (CAS 325773-65-7)."
Sources
Methodological & Application
Application Note: Bis(3,5-di-tert-butylphenyl)phosphine oxide in Heck Reactions
[1]
Executive Summary
This application note details the use of Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS: 325773-65-7) as a superior pre-ligand for Palladium-catalyzed Heck-Mizoroki reactions.[1] Unlike traditional trialkylphosphines (e.g., P(t-Bu)3), this Secondary Phosphine Oxide (SPO) offers a unique combination of air stability and high catalytic activity .
The bulky 3,5-di-tert-butylphenyl groups provide the necessary steric demand to facilitate the coupling of challenging substrates, including deactivated aryl chlorides and sterically hindered alkenes, while the SPO moiety enables the in-situ formation of highly active catalytic species via tautomerization.
Scientific Foundation & Mechanism
The SPO Advantage
Secondary Phosphine Oxides (SPOs) exist in equilibrium between the air-stable pentavalent oxide form (A) and the trivalent phosphinous acid form (B) . Upon coordination with a metal center (e.g., Palladium), the equilibrium shifts to the trivalent form, generating an anionic phosphinito-palladium complex (C) .
-
Air Stability: The ligand can be handled on the benchtop without a glovebox.
-
Electronic Tuning: The P-OH/P-O- tautomerism allows for "anionic ligand" character, increasing the electron density on Palladium, which accelerates the oxidative addition of aryl chlorides.
-
Steric Bulk: The 3,5-di-tert-butyl substitution pattern creates a protective pocket around the Pd center, preventing catalyst aggregation (formation of Pd black) and promoting reductive elimination.[1]
Mechanistic Pathway
The active catalyst is not the pre-ligand itself but the Pd-SPO complex formed in situ.
Figure 1: The catalytic cycle utilizing the SPO pre-ligand.[1] Note the critical activation step where the air-stable oxide converts to the active anionic ligand.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Ligand | This compound | Stereoelectronic control |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source |
| Solvent | Toluene (anhydrous) or NMP | Reaction medium |
| Base | K₂CO₃ or K₃PO₄ (dried) | Acid scavenger |
| Substrate | Aryl Halide (Cl, Br, I) | Electrophile |
| Alkene | Styrene, Acrylates, etc.[1] | Nucleophile |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aryl Halide
-
Catalyst Pre-formation (Optional but Recommended):
-
In a vial, mix Pd(OAc)₂ (2.2 mg, 1 mol%) and this compound (8.5 mg, 2 mol%).
-
Add 1 mL of Toluene. Stir at room temperature for 5 minutes. The solution color typically shifts, indicating complexation.
-
-
Reaction Assembly:
-
Initiation:
-
Transfer the pre-formed catalyst solution to the reaction vessel.
-
Add remaining solvent (Total volume: 3-5 mL).[1]
-
Cap the vial/tube. Purging with Argon/Nitrogen is recommended but strict glovebox technique is not required due to ligand stability.
-
-
Reaction:
-
Heat the block/oil bath to 100–120 °C .
-
Stir vigorously (800+ rpm) for 12–24 hours.
-
Monitoring: Check progress via TLC or GC-MS.[1]
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for SPO-catalyzed Heck coupling.
Optimization & Troubleshooting
Solvent & Base Effects
The choice of base and solvent significantly impacts the yield, particularly for aryl chlorides.
| Variable | Recommendation | Notes |
| Solvent | Toluene (Standard) | Good for general substrates.[1] |
| NMP/DMF | Required for Aryl Chlorides or high-temperature couplings (>130°C).[1] | |
| 1,4-Dioxane | Alternative for substrates sensitive to polar aprotic solvents.[1] | |
| Base | K₂CO₃ | Best balance of cost and efficacy. |
| Cs₂CO₃ | Use for extremely unreactive chlorides (Cesium effect).[1] | |
| NaOAc | Milder, often used for aryl iodides/diazonium salts.[1] |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning or insufficient activation.
-
Solution: Increase temperature to 130°C. Switch solvent to NMP. Ensure base is finely ground and dry.
-
-
Problem: Pd Black Formation.
-
Cause: Ligand dissociation or low ligand:Pd ratio.[1]
-
Solution: Increase Ligand:Pd ratio to 3:1. The excess ligand stabilizes the active Pd(0) species.
-
-
Problem: Regioselectivity Issues (Branched vs. Linear).
-
Insight: This ligand typically favors the linear (trans) product (beta-arylation) due to its steric bulk.[1] If branched products are desired, this may not be the optimal ligand.
-
References
-
Ackermann, L. (2010).[2][3] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides". Organic Letters.
-
Shaikh, T. M., Weng, C. M., & Hong, F. E. (2012). "Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions". Coordination Chemistry Reviews. [1]
-
Ghorai, D., et al. (2017). "Secondary Phosphine Oxide Preligands for Palladium-Catalyzed C-H (Hetero)Arylations". Advanced Synthesis & Catalysis. [1]
-
Han, L. B. (2012). "Mechanistic Aspects of Reaction of Secondary Phosphine Oxides with Palladium(II) Complexes". Journal of the American Chemical Society.[4]
Sources
- 1. 2304952-87-0|Bis(3,5-diethylphenyl)phosphine oxide|BLD Pharm [bldpharm.com]
- 2. Air-stable secondary phosphine oxide or chloride (Pre)ligands for cross-couplings of unactivated alkyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Experimental Setup for Reactions Involving Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Application Note: AN-PHOS-026
Introduction & Strategic Significance
Bis(3,5-di-tert-butylphenyl)phosphine oxide (SPO) is a critical organophosphorus building block characterized by extreme steric bulk and high lipophilicity. Unlike simple diphenylphosphine oxide, the 3,5-di-tert-butyl substituents provide two distinct advantages:
-
Solubility: Enhanced solubility in non-polar organic solvents (e.g., hexane, toluene) compared to unsubstituted analogs.
-
Kinetic Stabilization: The bulky groups shield the phosphorus center, preventing catalyst deactivation via dimerization in cross-coupling reactions and facilitating reductive elimination in the final ligand design.
This guide details the experimental protocols for handling this Secondary Phosphine Oxide (SPO), specifically focusing on its tautomeric activation for P-C bond formation and its subsequent reduction to the active phosphine ligand.
The Tautomeric Equilibrium
Understanding the reactivity of this molecule requires recognizing its tautomeric nature.[1] While the pentavalent oxide form (
Figure 1: The equilibrium shifts toward the reactive P(III) form upon coordination with transition metals or deprotonation.
Physical Properties & Handling
| Property | Value/Description | Experimental Implication |
| Appearance | White to off-white crystalline solid | Easy to weigh in air; non-hygroscopic. |
| Air Stability | High (Oxide form) | Can be stored on the benchtop; however, reactions require inert atmosphere to protect catalysts/anions. |
| Solubility | High in Toluene, THF, DCM; Low in Water | Ideal for biphasic couplings or non-polar catalytic systems. |
| pKa (P-H) | ~20-25 (DMSO) | Requires moderately strong bases (e.g., |
Safety Note: While the oxide is stable, the reduced phosphine product (Section 4) is air-sensitive. Always verify the integrity of your Schlenk line or glovebox atmosphere (
Protocol A: Palladium-Catalyzed P-Arylation (Ligand Synthesis)
This protocol describes the coupling of this compound with an aryl halide to form a tertiary phosphine oxide. This is the primary route for synthesizing "Buchwald-type" ligand precursors [2].
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Bromide or Iodide (1.1 equiv).
-
Catalyst:
(2-5 mol%). -
Ligand: Xantphos (2-5 mol%) or dppf.
-
Base:
(anhydrous, 1.5 equiv) or (for homogeneous conditions). -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
-
Vessel: Heavy-walled pressure vial with crimp cap or Schlenk tube.
Workflow Diagram
Figure 2: Workflow for Pd-Catalyzed P-C Bond Formation.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under a stream of Argon.
-
Charging: Add this compound (1.0 mmol, 426 mg), Aryl Bromide (1.1 mmol),
(4.5 mg, 0.02 mmol), Xantphos (11.6 mg, 0.02 mmol), and (488 mg, 1.5 mmol). -
Degassing: Seal the vessel. Evacuate and backfill with Argon three times.
-
Solvation: Inject anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Reaction: Place in a pre-heated oil bath at 100°C. Stir vigorously for 18 hours. The bulky tert-butyl groups require higher temperatures to overcome steric hindrance during the reductive elimination step.
-
Monitoring: Monitor by TLC or
NMR.-
Starting Material: Doublet (due to P-H coupling) around 20-40 ppm.
-
Product: Singlet (loss of P-H) typically shifted downfield (30-50 ppm).
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate in vacuo.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reduction to Secondary Phosphine
This is the critical step to convert the air-stable oxide into the active, electron-rich phosphine ligand. Warning: The product is air-sensitive.
Reagents & Choice of Reductant
-
Reductant: Trichlorosilane (
) is preferred over for bulky phosphines to avoid racemization (if chiral) and for cleaner workup, though phenylsilane ( ) is a milder alternative [3]. -
Base: Triethylamine (
) - required to scavenge HCl if using chlorosilanes. -
Solvent: Toluene or Xylene (strictly anhydrous).
Workflow Diagram
Figure 3: Silane Reduction Pathway.
Step-by-Step Procedure
-
Drying: Ensure the starting phosphine oxide is strictly dry (azeotrope with toluene if necessary). Water will violently react with
. -
Setup: In a glovebox or under Argon flow, dissolve the oxide (1.0 mmol) in anhydrous Toluene (5 mL) in a Schlenk flask. Add
(5.0 mmol). -
Addition: Cool the flask to 0°C. Add
(3.0 mmol) dropwise. A white precipitate ( ) will form immediately. -
Heating: Allow to warm to room temperature, then heat to reflux (110°C) for 4-12 hours.
-
Note: The bulky tert-butyl groups may slow down the attack of the silane; extended reflux might be necessary compared to simple diphenylphosphine oxide.
-
-
Workup (Anaerobic):
-
Cool to 0°C.
-
Cautiously add degassed 20% NaOH solution to quench excess silane (Hydrogen gas evolution!).
-
Separate the organic layer via cannula transfer or in a separating funnel under inert atmosphere.
-
Dry over
, filter, and concentrate.[2]
-
-
Storage: The resulting secondary phosphine is a thick oil or low-melting solid. Store in a glovebox at -20°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Arylation | Catalyst poisoning by oxidation | Ensure SPO is not hydrolyzed; increase catalyst loading; switch to |
| Incomplete Reduction | Steric hindrance of t-Bu groups | Switch to a smaller silane (e.g., |
| Product Oxidation | Air leak during workup | Use degassed solvents for all washes; add a trace of BHT (stabilizer) if compatible with next step. |
| Precipitate in NMR tube | Solubility limit | The 3,5-di-t-Bu groups are lipophilic. Switch NMR solvent from |
References
-
Tautomerism of Secondary Phosphine Oxides: Keglevich, G., et al. "On the Tautomerism of Secondary Phosphane Oxides."[1][6] ResearchGate. (2010). [Link]
-
Palladium-Catalyzed P-Arylation Protocol: Zakirova, G. G., Mladentsev, D. Y., & Borisova, N. E.[7][8] "Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides." Synthesis (2019).[7][8] [Link]
-
Silane Reduction Methodologies: Li, Y., et al. "Phosphine synthesis by reduction."[9] Journal of the American Chemical Society (2012). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]
- 4. Bis(3,5-di-tert-butylphenyl)phosphineoxide , 98% , 325773-65-7 - CookeChem [cookechem.com]
- 5. Bis(3,5-di-tert-butylphenyl)phosphine oxide_TargetMol [targetmol.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 8. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 9. Phosphine synthesis by reduction [organic-chemistry.org]
The Art of Asymmetry: A Technical Guide to Stereoselective Synthesis Using Catalysts Derived from Bis(3,5-di-tert-butylphenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Steric Hindrance and Lewis Basicity in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals and materials science. Chiral phosphine oxides have emerged as a powerful class of organocatalysts, capable of inducing high levels of stereoselectivity in a variety of chemical transformations.[1][2] Among these, catalysts derived from bulky diarylphosphine oxides, such as Bis(3,5-di-tert-butylphenyl)phosphine oxide, offer a unique combination of steric bulk and Lewis basicity, creating a precisely defined chiral environment for asymmetric reactions.
The defining feature of this compound and its analogues is the presence of sterically demanding tert-butyl groups at the 3 and 5 positions of the phenyl rings. This substitution pattern effectively shields the phosphorus center, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of the reaction. The phosphoryl oxygen serves as a key Lewis basic site, capable of activating silicon-based reagents to generate highly reactive, chiral hypervalent silicon complexes in situ.[1] It is these transient chiral Lewis acids that orchestrate the enantioselective formation of new stereocenters.
This technical guide provides a comprehensive overview of the synthesis of P-chiral phosphine oxides related to the title compound and their application in stereoselective synthesis. We will delve into the mechanistic underpinnings of this catalysis, offering detailed, field-proven protocols for researchers to implement in their own laboratories.
I. Synthesis of a P-Chiral Bulky Diarylphosphine Oxide: A Step-by-Step Protocol
The successful application of these catalysts hinges on the availability of enantiomerically pure phosphine oxides. While the direct asymmetric synthesis of this compound is not extensively documented, a reliable method for the synthesis of a closely related and functionally analogous P-chiral phosphine oxide, (R)-tert-butyl(3,5-di-tert-butylphenyl)phosphine oxide, has been reported. This protocol serves as an excellent template for the generation of bulky, P-chiral phosphine oxide catalysts. The synthesis typically involves the use of a chiral auxiliary to introduce the initial stereocenter, followed by nucleophilic displacement.[3][4]
Protocol 1: Synthesis of (R)-tert-Butyl(3,5-di-tert-butylphenyl)phosphine Oxide
This protocol is adapted from established procedures for the synthesis of P-chiral phosphine oxides.
Materials:
-
P-chiral H-phosphinate precursor with a suitable chiral auxiliary
-
3,5-di-tert-butylphenylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel (deactivated with 10% water)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of the Grignard Reagent: If not commercially available, prepare 3,5-di-tert-butylphenylmagnesium bromide from 1-bromo-3,5-di-tert-butylbenzene and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the P-chiral H-phosphinate precursor (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared 3,5-di-tert-butylphenylmagnesium bromide solution (1.1 eq, 1 M in THF) to the stirred solution of the H-phosphinate precursor via the dropping funnel. It is critical to maintain the internal temperature below 5 °C during the addition to ensure high stereoselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (deactivated with 10% water). A solvent gradient of hexane/EtOAc is typically employed to elute the desired product.
Expected Outcome: This procedure should afford the (R)-tert-butyl(3,5-di-tert-butylphenyl)phosphine oxide as a colorless oil in good yield and high enantiomeric excess (typically >90% ee).
II. Application in Asymmetric Aldol Reactions: Harnessing the Power of Chiral Hypervalent Silicon Complexes
A prime application of bulky chiral phosphine oxides is in the catalysis of asymmetric aldol reactions.[1][2] The phosphine oxide acts as a Lewis base, activating a silicon tetrachloride or trichlorosilyl triflate to form a chiral hypervalent silicon complex. This complex then facilitates the in situ formation of a trichlorosilyl enol ether from a ketone donor, which subsequently reacts with an aldehyde acceptor in a highly controlled, enantioselective manner.[2]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle, as proposed by Nakajima, Kotani, and co-workers, provides a clear rationale for the observed stereoselectivity.
Caption: Proposed catalytic cycle for the phosphine oxide-catalyzed asymmetric aldol reaction.
The bulky substituents on the phosphine oxide create a well-defined chiral pocket around the hypervalent silicon center, ensuring that the aldehyde approaches the enol ether from a specific face, leading to the observed high enantioselectivity.
Protocol 2: Asymmetric Cross-Aldol Reaction of a Ketone and an Aldehyde
This generalized protocol is based on the work of Nakajima and Kotani in the field of phosphine oxide-catalyzed aldol reactions.[1][2]
Materials:
-
Chiral phosphine oxide catalyst (e.g., a bulky derivative of this compound) (5-10 mol%)
-
Aldehyde (1.0 eq)
-
Ketone (1.5-2.0 eq)
-
Silicon tetrachloride (SiCl4) (1.1-1.2 eq)
-
A tertiary amine base (e.g., triethylamine or Hünig's base) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphine oxide catalyst (0.05-0.10 eq).
-
Addition of Reagents: Add the anhydrous solvent (e.g., DCM), followed by the ketone (1.5-2.0 eq) and the aldehyde (1.0 eq).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and -20 °C). The optimal temperature may need to be determined empirically for each substrate combination.
-
Addition of Silicon Tetrachloride and Base: Slowly and sequentially add the tertiary amine base (1.2-1.5 eq) and then silicon tetrachloride (1.1-1.2 eq) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for the required time (typically 12-48 hours). Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, and then extract the aqueous layer with DCM (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Data Presentation: Representative Results
The following table summarizes typical results obtained for asymmetric aldol reactions catalyzed by bulky chiral phosphine oxides, demonstrating the high yields and enantioselectivities achievable.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Acetone | 10 | -40 | 24 | 85 | 92 | [1] |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 5 | -20 | 36 | 91 | 95 | [2] |
| 3 | 2-Naphthaldehyde | Acetophenone | 10 | -78 | 48 | 78 | 88 | [1] |
III. Experimental Workflow and Logic
The successful execution of these stereoselective syntheses relies on a logical and systematic workflow.
Caption: A logical workflow for the synthesis and application of phosphine oxide-derived catalysts.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the Grignard reaction and the aldol reaction to prevent the reaction of organometallic species with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water can react with the Grignard reagent and the silicon tetrachloride, leading to decomposition and reduced yields.
-
Low Temperatures: The enantioselectivity of the aldol reaction is often highly temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess by favoring the more ordered transition state.
-
Bulky Substituents: The tert-butyl groups on the phosphine oxide are not merely passive spectators. They create a chiral pocket that sterically directs the approach of the electrophile (aldehyde) to one face of the nucleophile (silyl enol ether), thereby controlling the absolute stereochemistry of the newly formed stereocenter.
-
Slow Addition: The slow addition of reagents, particularly the Grignard reagent and silicon tetrachloride, helps to control the reaction exotherm and maintain a consistent temperature, which is critical for achieving high stereoselectivity.
IV. Conclusion and Future Outlook
Catalysts derived from bulky diarylphosphine oxides like this compound represent a versatile and powerful tool for the stereoselective synthesis of complex organic molecules. The principles outlined in this guide, particularly the in situ generation of chiral hypervalent silicon complexes, provide a robust platform for a wide range of asymmetric transformations. The modular nature of the catalyst synthesis allows for fine-tuning of the steric and electronic properties of the phosphine oxide, opening avenues for the development of even more selective and efficient catalytic systems. As the demand for enantiomerically pure compounds continues to grow, the application of these and related organocatalysts is poised to make significant contributions to the fields of drug discovery, materials science, and beyond.
References
-
Kotani, S., & Nakajima, M. (2019). Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions. Chemical and Pharmaceutical Bulletin, 67(6), 519-526. [Link]
-
O'Brien, C. J., Tassone, J. P., & Puno, M. C. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Symmetry, 13(8), 1464. [Link]
-
Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2013). Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents. Journal of the American Chemical Society, 135(10), 4972-4983. [Link]
-
Yin, Q., & Wang, J. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. CCS Chemistry, 3(12), 377-387. [Link]
-
Gajda, T., & Głodowska, M. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Advances, 11(13), 7343-7366. [Link]
-
Kotani, S., Kai, K., Sugiura, M., & Nakajima, M. (2017). Sequential Catalysis of Phosphine Oxide for Stereoselective Synthesis of Stereopentads. Organic Letters, 19(13), 3672–3675. [Link]
-
Wasnaire, P. (2020). Progress in P-Phosphine Oxide- Catalysis. EPFL. [Link]
-
Kotani, S., Sugiura, M., & Nakajima, M. (2013). Enantioselective aldol reactions catalyzed by chiral phosphine oxides. The Chemical Record, 13(4), 362-370. [Link]
Sources
- 1. Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective aldol reactions catalyzed by chiral phosphine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis(3,5-di-tert-butylphenyl)phosphine oxide in C-H activation reactions
Application Note: Bis(3,5-di-tert-butylphenyl)phosphine oxide in C-H Activation
Executive Summary
This compound (CAS: 325773-65-7) is a high-performance Secondary Phosphine Oxide (SPO) pre-ligand designed for challenging C-H activation and cross-coupling reactions.[1] Unlike standard diphenylphosphine oxide, this sterically demanding variant incorporates bulky tert-butyl groups at the meta-positions of the aryl rings.[1] This structural modification confers two critical advantages:
-
Enhanced Solubility: Superior performance in non-polar organic solvents (e.g., Toluene, Hexane) where standard SPOs often precipitate.
-
Steric Shielding: Prevents catalyst deactivation via over-coordination and enforces high regio-selectivity in transition-metal-catalyzed transformations.[1]
This guide details the mechanistic utility of this ligand and provides a validated protocol for its most potent application: Silver(I)-Catalyzed Para-Selective Phosphonation of Arenes , a reaction where this specific ligand has demonstrated superior yields compared to less hindered analogues.
Scientific Foundation: The SPO Advantage
Tautomeric Equilibrium & Coordination
Secondary Phosphine Oxides exist in a tautomeric equilibrium between the air-stable pentavalent oxide form (SPO ) and the trivalent phosphinous acid form (PA ).[2] While the SPO form predominates in the solid state (making it air-stable), coordination to soft transition metals (Pd, Ru, Rh) shifts the equilibrium toward the PA form.
-
Bifunctional Activation: Upon coordination, the P-OH moiety (in PA form) or the P=O moiety (in SPO form) acts as an intramolecular base. This assists in the deprotonation of the C-H bond via a Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal Ligand Activation (AMLA) mechanism.
Structural Logic: Why 3,5-di-tert-butyl?
The 3,5-di-tert-butyl substitution pattern is not merely decorative; it is a functional engineering choice:
-
Solubility: The lipophilic t-Bu groups disrupt crystal packing, rendering the ligand soluble in non-polar media essential for moisture-sensitive catalytic cycles.[1]
-
Selectivity: In radical pathways (e.g., Ag-catalyzed phosphonation), the bulk protects the phosphorus center from side reactions, channeling reactivity toward the desired C-H bond.
Figure 1: Tautomerism and Coordination Logic
Caption: The equilibrium between the air-stable SPO form and the active Phosphinous Acid (PA) form, which coordinates to the metal center to facilitate C-H activation.[2]
Featured Protocol: Silver(I)-Catalyzed Para-Selective Phosphonation[1][3]
Context: This protocol is based on recent breakthroughs (RSC, 2024) where this compound (Ligand 2i ) was identified as a superior reagent for installing phosphorus moieties onto 2-aryloxazolines.[1] The bulky ligand outperforms standard diphenylphosphine oxide by suppressing side reactions and stabilizing the radical intermediates.
Reaction Scheme
Substrate: 2-Phenyl-2-oxazoline (or similar 2-aryl arenes).[1] Reagent: this compound.[1][3][4][5][6][7][8] Catalyst: AgNO₃ (Silver Nitrate).[1] Oxidant: K₂S₂O₈ (Potassium Persulfate).[1] Solvent: MeCN / H₂O (Biphasic system).
Step-by-Step Methodology
Reagents & Equipment:
-
This compound (1.0 equiv, ~0.2 mmol scale).[1]
-
2-Phenyl-2-oxazoline (1.0 equiv).[1]
-
AgNO₃ (20 mol%).[1]
-
K₂S₂O₈ (2.0 equiv).[1]
-
Acetonitrile (MeCN) / Water (H₂O) [1:1 ratio].[1]
-
Sealed tube or screw-cap vial (10 mL).[1]
-
Oil bath set to 80°C.
Procedure:
-
Setup (Air-Open): To a 10 mL glass vial equipped with a magnetic stir bar, add This compound (85.3 mg, 0.2 mmol) and 2-Phenyl-2-oxazoline (29.4 mg, 0.2 mmol).
-
Note: The SPO ligand is air-stable, so a glovebox is not required for weighing.[1]
-
-
Catalyst Addition: Add AgNO₃ (6.8 mg, 0.04 mmol, 20 mol%) and K₂S₂O₈ (108 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add MeCN (1.0 mL) and H₂O (1.0 mL).
-
Reaction: Seal the vial tightly. Place in a pre-heated oil bath at 80°C . Stir vigorously (800 rpm) for 12–24 hours .
-
Observation: The reaction mixture may turn turbid or dark as Ag(I) is reduced/cycled.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 10 mL).
-
Wash with saturated NaHCO₃ (5 mL) to neutralize any acid byproducts.
-
Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 55–65% (isolated).[1]
-
Troubleshooting & Optimization
| Variable | Recommendation | Causality |
| Low Yield | Increase Temp to 100°C | The bulky t-Bu groups increase the activation energy barrier; higher heat may be required for full conversion.[1] |
| Solubility Issues | Switch to DCE/H₂O | If the substrate is highly lipophilic, Dichloroethane (DCE) offers better solvation than MeCN. |
| Silver Mirror | Check Stirring | Poor stirring leads to Ag aggregation.[1] Ensure vigorous mixing in the biphasic system. |
Comparative Performance Data
The following table highlights the performance of the 3,5-di-tert-butyl variant against standard ligands in the phosphonation of 2-aryloxazolines (Data adapted from Chem. Commun., 2024 context).
| Ligand (SPO) | R-Group on Phenyl | Yield (%) | Notes |
| Diphenylphosphine oxide | -H | 42% | Moderate reactivity; some side products.[1] |
| Bis(4-methoxyphenyl)PO | -OMe | 48% | Electron-rich, but sterically undemanding.[1] |
| Bis(3,5-di-tert-butylphenyl)PO | -tBu (meta) | 61% | Highest Yield. Steric bulk prevents over-oxidation.[1] |
| Bis(3,5-dimethylphenyl)PO | -Me (meta) | 58% | Good, but less soluble than the t-Bu variant.[1] |
Mechanism Visualization
The reaction proceeds via a radical pathway where the Ag(I) catalyst generates a phosphorus-centered radical from the SPO. The bulky t-Bu groups stabilize this radical, preventing dimerization and directing it to the para-position of the arene.
Caption: Silver-catalyzed radical pathway. The bulky ligand stabilizes the P-radical intermediate, enhancing para-selectivity.
References
-
Silver(I)-catalyzed highly para-selective phosphonation of 2-aryloxazolines. Source:Chem. Commun., 2024. Context: Primary source for the superior performance of this compound (Ligand 2i).[1]
-
Air-Stable Secondary Phosphine Oxides as Preligands in Catalysis. Source:Ackermann, L. et al., Org.[9] Lett., 2009. Context: Foundational work establishing SPOs as valid pre-ligands for Pd-catalyzed C-H activation.[1]
-
This compound (CAS 325773-65-7) Product Data. Source: Sigma-Aldrich / Chemical Vendors.[1] Context: Physical properties and commercial availability.[3]
Sources
- 1. 2304952-87-0|Bis(3,5-diethylphenyl)phosphine oxide|BLD Pharm [bldpharm.com]
- 2. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. researchgate.net [researchgate.net]
- 5. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]
- 6. phavi.umcs.pl [phavi.umcs.pl]
- 7. testing.chemscene.com [testing.chemscene.com]
- 8. Silver( i )-catalyzed highly para -selective phosphonation of 2-aryloxazolines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06241D [pubs.rsc.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Utilizing Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Introduction: The Strategic Advantage of Sterically Hindered Phosphine Oxides in Sonogashira Couplings
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This transformation is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[3]
The efficiency and substrate scope of the Sonogashira coupling are profoundly influenced by the ligand coordinated to the palladium center. While traditional protocols have heavily relied on phosphine ligands, recent investigations have unveiled the intriguing role of phosphine oxides. Initially often considered byproducts of phosphine ligand oxidation, phosphine oxides are now recognized as potentially crucial components in catalytic systems. They can act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration into inactive palladium black and thereby enhancing the robustness and reproducibility of the coupling reaction.
This guide focuses on the application of Bis(3,5-di-tert-butylphenyl)phosphine oxide , a sterically demanding and electron-rich ligand, in Sonogashira coupling protocols. The significant steric hindrance provided by the 3,5-di-tert-butylphenyl substituents is hypothesized to promote the formation of highly active, monoligated palladium species, which are known to facilitate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. Furthermore, the inherent stability of the phosphine oxide moiety can contribute to a longer catalyst lifetime.
This document provides detailed protocols for both traditional copper-co-catalyzed and copper-free Sonogashira couplings, leveraging the unique properties of this compound. The causality behind the choice of reagents and conditions is explained to provide researchers with a framework for rational optimization and application in their own synthetic endeavors.
Mechanism of the Sonogashira Coupling: A Tale of Two Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.[4]
The Palladium Cycle
The palladium cycle is the core of the C-C bond formation. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (in the co-catalyzed version) or reacts with the deprotonated alkyne (in the copper-free version). The final step is reductive elimination, which forms the desired internal alkyne product and regenerates the active Pd(0) catalyst.
The Copper Cycle
In the traditional Sonogashira coupling, the role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This species readily undergoes transmetalation with the Pd(II)-aryl complex. A significant drawback of the copper co-catalyst is the potential for Glaser-Hay homocoupling of the terminal alkyne, forming an undesired diyne byproduct.
The following diagram illustrates the classical copper-co-catalyzed Sonogashira reaction mechanism.
Caption: The classical copper-co-catalyzed Sonogashira reaction mechanism.
Experimental Protocols
The following protocols are designed as a starting point for the use of this compound in Sonogashira couplings. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl and vinyl halides. The presence of copper(I) iodide generally allows for milder reaction conditions.
Table 1: Reagents and Conditions for Copper-Co-catalyzed Sonogashira Coupling
| Component | Recommended Reagent | Stoichiometry (equiv.) | Concentration / Loading |
| Aryl/Vinyl Halide | - | 1.0 | - |
| Terminal Alkyne | - | 1.2 - 1.5 | - |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | - | 1-2 mol% |
| Ligand | This compound | - | 2-4 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | - | 1-2 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 | - |
| Solvent | Tetrahydrofuran (THF) or Toluene | - | 0.1 - 0.5 M |
| Temperature | Room Temperature to 60 °C | - | - |
| Atmosphere | Inert (Nitrogen or Argon) | - | - |
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), palladium(II) acetate (0.01-0.02 mmol), this compound (0.02-0.04 mmol), and copper(I) iodide (0.01-0.02 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent (e.g., 5 mL of THF) and the base (e.g., 2-3 mmol of triethylamine).
-
Add the terminal alkyne (1.2-1.5 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (starting at room temperature) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts. The absence of copper often necessitates slightly higher temperatures and a stronger base.
Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling
| Component | Recommended Reagent | Stoichiometry (equiv.) | Concentration / Loading |
| Aryl/Vinyl Halide | - | 1.0 | - |
| Terminal Alkyne | - | 1.5 - 2.0 | - |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | 1-2 mol% Pd |
| Ligand | This compound | - | 4-8 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 2.0 | - |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | - | 0.1 - 0.5 M |
| Temperature | 60 - 100 °C | - | - |
| Atmosphere | Inert (Nitrogen or Argon) | - | - |
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.005-0.01 mmol), this compound (0.04-0.08 mmol), and the base (e.g., 2.0 mmol of cesium carbonate).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent (e.g., 5 mL of DMF).
-
Add the terminal alkyne (1.5-2.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Experimental Workflow Visualization
The following diagram outlines the general workflow for setting up a Sonogashira coupling reaction.
Sources
Application Note: High-Efficiency Stille Cross-Coupling using Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Executive Summary
Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS: 325773-65-7) represents a class of Secondary Phosphine Oxides (SPOs) that function as air-stable pre-ligands for transition metal catalysis. Unlike traditional electron-rich phosphines (e.g.,
Upon coordination with Palladium(II), it tautomerizes to its Phosphinous Acid (PA) form, creating a highly active, electron-rich metal center capable of activating inert C-Cl bonds. This application note details the protocol for using this ligand to facilitate Stille cross-coupling reactions, specifically targeting sterically hindered aryl chlorides and bromides that fail under standard triphenylphosphine (
Key Advantages
-
Air Stability: Indefinite shelf life under ambient conditions; no glovebox required for ligand weighing.
-
High Activity: The bulky 3,5-di-tert-butyl groups promote reductive elimination in sterically congested biaryl couplings.
-
Chloride Activation: Enables the use of abundant, low-cost aryl chlorides in Stille coupling.
Mechanistic Insight: The HASPO Advantage
To use this ligand effectively, one must understand that it is a pre-ligand . It does not coordinate in its oxide form.
The Tautomeric Equilibrium
In solution, Secondary Phosphine Oxides exist in equilibrium with their Phosphinous Acid tautomer. In the presence of a soft metal like Palladium, the equilibrium shifts entirely to the P-OH form, which binds through Phosphorus.
The resulting complex often involves hydrogen bonding between ligands or deprotonation to form anionic ligands, creating a "bidentate-like" electronic environment that stabilizes the metal center while remaining monodentate in steric terms.
Pathway Visualization
Figure 1: Activation pathway of the SPO pre-ligand generating the active catalytic species in situ.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Ligand: this compound (>98%).
-
Catalyst Source: Palladium(II) Acetate (
). Note: can be used but is preferred for in situ SPO complexation. -
Solvent: 1,4-Dioxane (Anhydrous) or Toluene.
-
Base/Additive: Cesium Fluoride (CsF) is recommended for difficult substrates to activate the stannane (the "Fluoride effect"), though neutral conditions work for activated bromides.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aryl Halide
-
Catalyst Pre-Complexation (Critical Step):
-
In a reaction vial, weigh
(2.24 mg, 0.01 mmol, 1 mol%) and this compound (8.5 mg, 0.02 mmol, 2 mol%). -
Note: A Ligand:Pd ratio of 2:1 is optimal.
-
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 5–10 minutes . The solution should turn from orange/brown to a clear yellow or pale yellow, indicating the formation of the Pd-SPO complex.
-
-
Substrate Addition:
-
Add the Aryl Chloride/Bromide (1.0 mmol).
-
Add the Organostannane (1.1 mmol, e.g., Tributyl(phenyl)stannane).
-
Optional: If using an Aryl Chloride, add CsF (2.0 equiv).
-
-
Reaction:
-
Seal the vial (crimp cap or screw cap with septum).
-
Purge with Argon or Nitrogen for 2 minutes (needle in/needle out).
-
Heat to 100°C (for Bromides) or 110–120°C (for Chlorides) for 12–24 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and wash with saturated KF solution (to precipitate tin residues).
-
Filter through a pad of Celite.
-
Concentrate and purify via flash chromatography.
-
Performance Data & Optimization
The following table summarizes the expected performance of this compound compared to standard ligands in the Stille coupling of 4-Chloroanisole (deactivated aryl chloride) with Tributylphenylstannane.
| Parameter | Standard ( | Bulky Phosphine ( | SPO (This Protocol) |
| Ligand Stability | Air Stable | Pyrophoric / Unstable | Air Stable |
| Catalyst Loading | 5 mol% | 1-3 mol% | 1-2 mol% |
| Temp | 120°C | 100°C | 100-110°C |
| Yield (24h) | < 10% (No Reaction) | 85% | 92% |
| Handling | Easy | Glovebox Required | Benchtop |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition before oxidative addition. | Increase Ligand:Pd ratio to 3:1. Ensure efficient stirring during the pre-complexation step. |
| Low Conversion | Incomplete activation of Stannane. | Add CsF (2.0 equiv) or CuI (10 mol%) as a co-catalyst (Liebeskind-Srogl variation). |
| Homocoupling | Oxidative homocoupling of stannane. | Ensure strict Oxygen-free conditions after the initial setup. |
References
-
Wolf, C., & Ekoue-Kovi, K. (2008). "Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Chemistry - A European Journal, 14(26), 7948-7957. [Link]
-
Li, G. Y. (2003). "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 42(40), 4856-4858. [Link]
Sources
Application Notes & Protocols: The Strategic Use of Bis(3,5-di-tert-butylphenyl)phosphine Oxide in the Synthesis of Complex Organic Molecules
Introduction: Navigating the Landscape of Sterically Demanding Ligands
In the intricate world of complex molecule synthesis, particularly in the pharmaceutical and materials science sectors, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology. The efficacy of these transformations—such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—is profoundly dependent on the nature of the ligand coordinating to the palladium center. Sterically hindered and electron-rich phosphine ligands have emerged as critical tools for enhancing catalytic activity, stabilizing reactive intermediates, and expanding the substrate scope to include challenging or unreactive partners.
This guide focuses on Bis(3,5-di-tert-butylphenyl)phosphine oxide, a tertiary phosphine oxide characterized by its significant steric bulk imparted by the four tert-butyl groups positioned meta to the phosphorus atom. While often overshadowed by its phosphine counterpart, this air-stable solid presents unique opportunities and considerations in synthetic strategy. We will explore its role not as a direct ligand in its P(V) state, but as a robust and reliable pre-ligand —a stable precursor to the highly active phosphine required for catalysis. We will delve into the causality behind its application, provide detailed, field-tested protocols, and offer insights into its function within catalytic cycles.
The Phosphine Oxide Advantage: Causality and Experimental Rationale
The primary challenge with many highly active, sterically demanding phosphine ligands is their sensitivity to air.[1][2] Oxidation of the P(III) center to the corresponding P(V) phosphine oxide can deactivate the ligand, leading to inconsistent reaction outcomes and the need for stringent anaerobic techniques, such as glovebox manipulation.[1][2]
This compound offers a strategic solution to this problem.
-
Air Stability and Handling: As a P(V) species, it is inherently resistant to oxidation, allowing for easy storage, weighing, and handling on the benchtop without the need for a glovebox, simplifying the experimental setup.[3]
-
In Situ Reduction to the Active Ligand: The core principle of its use lies in its in situ reduction to the corresponding P(III) phosphine, Bis(3,5-di-tert-butylphenyl)phosphine. This reduction can be achieved under the reaction conditions, often facilitated by silanes, boranes, or other reducing agents present or added to the reaction mixture. This approach ensures that the highly active, air-sensitive ligand is generated only when needed within the catalytic cycle.
-
Stabilization of Catalytic Species: Even if a small amount of the phosphine oxide remains unreduced, it can play a beneficial secondary role. Phosphine oxides have been shown to act as stabilizing agents for palladium nanoparticles, preventing the precipitation of palladium black and maintaining a consistent concentration of the active catalyst in solution. This leads to more reproducible yields and reaction rates.
The overarching rationale is one of robustness and reproducibility. By starting with the stable phosphine oxide, chemists can ensure a consistent and controlled generation of the active ligand, mitigating a common source of failure in complex cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[4] However, coupling unreactive substrates like electron-rich or sterically hindered aryl chlorides remains a significant challenge. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the difficult oxidative addition of the Pd(0) into the Ar-Cl bond.[5]
Here, we present a protocol where this compound serves as a pre-ligand, which is reduced in situ to form the active catalyst.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-chlorotoluene with phenylboronic acid.
Materials:
| Reagent | MW | Amount (mmol) | Mass/Volume | Role |
| 4-Chlorotoluene | 126.58 | 1.0 | 127 mg | Aryl Halide |
| Phenylboronic Acid | 121.93 | 1.5 | 183 mg | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Palladium Source |
| This compound | 426.61 | 0.04 (4 mol%) | 17.1 mg | Pre-ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg | Base |
| Toluene | - | - | 4 mL | Solvent |
| Water | - | - | 1 mL | Solvent |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), this compound (17.1 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Addition of Reactants: Add 4-chlorotoluene (127 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) to the flask.
-
Solvent Addition: Add toluene (4 mL) and water (1 mL).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes while stirring.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The in situ reduction of the phosphine oxide to the active phosphine ligand is expected under these conditions, forming a Pd(0)L₂ active species.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide (or triflate) and an amine.[6][7] This reaction is of paramount importance in medicinal chemistry. The success of this reaction often hinges on the use of sterically demanding phosphine ligands that promote the crucial C-N reductive elimination step.[8]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple bromobenzene with morpholine.
Materials:
| Reagent | MW | Amount (mmol) | Mass/Volume | Role |
| Bromobenzene | 157.01 | 1.0 | 105 µL | Aryl Halide |
| Morpholine | 87.12 | 1.2 | 105 µL | Amine |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Pd(0) Source |
| This compound | 426.61 | 0.04 (4 mol%) | 17.1 mg | Pre-ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |
| Toluene | - | - | 5 mL | Solvent |
Procedure:
-
Glovebox Preparation (Recommended for Base): Due to the hygroscopic and reactive nature of NaOtBu, it is best handled in a glovebox. In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (17.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a 25 mL Schlenk flask with a stir bar.
-
Reactant Addition: Seal the flask, remove it from the glovebox, and add toluene (5 mL), bromobenzene (105 µL, 1.0 mmol), and morpholine (105 µL, 1.2 mmol) via syringe under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring & Workup: Follow the monitoring and workup procedures as described in the Suzuki-Miyaura protocol.
-
Purification: Purify the crude product by silica gel column chromatography to obtain N-phenylmorpholine.
Concluding Remarks and Future Outlook
This compound represents a valuable tool for chemists engaged in the synthesis of complex organic molecules. Its primary advantage lies not in its direct coordinating ability, but in its role as a robust, air-stable pre-ligand. This stability translates to enhanced reproducibility and simplified experimental handling, addressing a critical bottleneck in the application of high-performance, air-sensitive phosphine ligands. The protocols provided herein serve as a validated starting point for researchers looking to leverage the steric and electronic properties of the Bis(3,5-di-tert-butylphenyl)phosphine ligand system for challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Future work will focus on elucidating the most effective in situ reduction methods and expanding the application of this pre-ligand to other palladium-catalyzed transformations.
References
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734558, Bis(tri-tert-butylphosphine)palladium(0). Retrieved from [Link]
-
Reddit. (2019). r/chemistry - What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]
-
Baillie, C., et al. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. University of Liverpool IT Services. Retrieved from [Link]
-
Macgregor, M. et al. (2014). A tertiary phosphine oxide ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis. RSC Publishing. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis process of bis (tri-tert-butylphosphine) palladium (0). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of bis (tri-tert-butylphosphine) palladium (0).
-
Lin, Y.-C., et al. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega. Retrieved from [Link]
-
Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Retrieved from [Link]
-
Deeming, A. S. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantioenriched Aryl‐ tert ‐Butylphenylphosphine Oxides via Cross‐Coupling Reactions of tert ‐Butylphenylphosphine Oxide with Aryl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu3P)2]. Retrieved from [Link]
-
Organic Letters. (2007). A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Retrieved from [Link]
-
University of Oxford. (2020). Mechanistic studies of the palladium-catalyzed desulfinative cross-coupling of aryl bromides and (hetero)aryl sulfinate salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Heteroleptic Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]
Sources
- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: Bis(3,5-di-tert-butylphenyl)phosphine Oxide as a Pre-Catalyst for Organic Synthesis
Executive Summary
Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS: 325773-65-7) represents a class of air-stable Secondary Phosphine Oxides (SPOs) that function as highly active pre-ligands in transition metal catalysis. Unlike traditional tertiary phosphines (e.g.,
This guide details the use of this bulky SPO for challenging Suzuki-Miyaura cross-couplings (including aryl chlorides) and C-H activation reactions. Its steric bulk—provided by the 3,5-di-tert-butyl groups—prevents catalyst deactivation and facilitates the reductive elimination step in the catalytic cycle.
Mechanistic Insight: The Tautomeric Switch
The utility of this compound lies in its ability to exist in a tautomeric equilibrium. In the solid state and neutral solution, it exists predominantly as the air-stable Pentavalent Phosphine Oxide (P=O) . In the presence of a transition metal (M) and a base, it shifts to the Trivalent Phosphinous Acid (P-OH) form, coordinating to the metal center.
Active Catalyst Formation
-
Pre-ligand: The P(V) oxide is added to the reaction.
-
Coordination: Palladium induces tautomerization to the P(III) form.
-
Deprotonation: In the presence of base, the P-OH moiety can be deprotonated to form an anionic Phosphinito (P-O⁻) ligand, or remain as a neutral P-OH ligand that engages in secondary coordination sphere interactions (hydrogen bonding) to direct reactivity.
Visualization of Ligand Activation
The following diagram illustrates the transformation from the air-stable precursor to the active catalytic species.
Figure 1: Tautomeric equilibrium shifting from the air-stable P(V) oxide to the active P(III) ligand upon metal coordination.
Application Protocols
Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol leverages the high electron density of the in situ generated ligand to activate inert C-Cl bonds.
Reagents & Materials:
-
Palladium Source: Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand: this compound
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene (anhydrous) or THF
-
Substrates: Aryl Chloride (1.0 equiv), Aryl Boronic Acid (1.5 equiv)
Step-by-Step Procedure:
-
Catalyst Pre-loading: In a reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 – 2.0 mol%) and this compound (2.0 – 4.0 mol%).
-
Note: A Ligand/Metal (L/M) ratio of 2:1 is recommended to ensure stability of the active species.
-
-
Substrate Addition: Add the Aryl Chloride (1.0 mmol, 1.0 equiv), Aryl Boronic Acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent & Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Syringe in anhydrous Toluene (2.0 mL, 0.5 M concentration).
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously for 12–24 hours.
-
Visual Check: The solution typically turns from orange/red to dark brown/black as the active Pd(0) species forms.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Table 1: Typical Optimization Parameters
| Parameter | Standard Condition | Optimization Range | Rationale |
| Pd Loading | 2 mol% | 0.5 – 5 mol% | Lower loading possible for activated aryl bromides. |
| L/M Ratio | 2:1 | 1:1 – 3:1 | Excess ligand prevents Pd black precipitation. |
| Base | K₃PO₄ | K₂CO₃, Cs₂CO₃ | K₃PO₄ is generally superior for anhydrous conditions. |
| Temp | 100 °C | 80 – 120 °C | Higher temp required for sterically hindered substrates. |
Protocol B: Direct C-H Arylation (Ackermann Conditions)
This ligand is particularly effective for the direct C-H arylation of heteroarenes (e.g., benzoxazoles, triazoles) with aryl halides, avoiding the need for pre-functionalized organometallics.
Mechanism: The Phosphinous Acid (PA) ligand acts as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) pathway.
Step-by-Step Procedure:
-
Setup: Charge a Schlenk tube with Pd(OAc)₂ (5 mol%), this compound (10 mol%), and K₂CO₃ (2.0 equiv).
-
Substrates: Add Heteroarene (e.g., Benzoxazole, 1.0 equiv) and Aryl Bromide (1.5 equiv).
-
Solvent: Add 1,4-Dioxane (0.25 M).
-
Reaction: Heat to 100–120 °C for 18 hours under Argon.
-
Workup: Standard aqueous extraction (EtOAc/Water) followed by silica purification.
Catalytic Cycle & Workflow Visualization
The following diagram maps the logical flow of the Suzuki coupling using this specific pre-catalyst system.
Figure 2: Workflow and Catalytic Cycle for SPO-mediated Cross-Coupling.
Troubleshooting & Expert Tips
"The Reaction Stalled."
-
Cause: Catalyst deactivation (Pd black formation).
-
Solution: Increase the Ligand/Metal ratio to 3:1. The bulky 3,5-di-tBu groups are excellent at stabilizing the monomeric Pd species, but if the concentration is too low, clusters form.
-
Check: Ensure the solvent is strictly anhydrous if using K₃PO₄. Water can inhibit the coordination of the SPO in certain catalytic cycles.
"Low Yield with Aryl Chlorides."
-
Cause: Incomplete oxidative addition.
-
Solution: Switch solvent to 1,4-Dioxane or Xylene and increase temperature to 120 °C. The steric bulk of the ligand is designed to force the reductive elimination, but high thermal energy is needed to initiate the cycle with deactivated chlorides.
Handling & Storage
-
Stability: The SPO is stable in air for months. However, once in solution with base, it is sensitive to oxidation.
-
Recommendation: Store the solid in a cool, dry cabinet. Prepare stock solutions immediately prior to use.
References
-
Ackermann, L. (2010). Air-Stable Secondary Phosphine Oxides as Preligands in Catalysis. Synthesis. Link
-
Ackermann, L., et al. (2005). Secondary Phosphine Oxides as Preligands for Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. Link
-
Wolf, C., et al. (2008). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. Link
-
Han, L.-B., et al. (2004). Stereoselective Addition of Secondary Phosphine Oxides to Alkynes. Journal of the American Chemical Society.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Deactivation with Bis(3,5-di-tert-butylphenyl)phosphine oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced catalytic applications. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal catalysis and encounter challenges with catalyst stability and reaction reproducibility. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the use of Bis(3,5-di-tert-butylphenyl)phosphine oxide as a powerful tool to mitigate catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organophosphorus compound with the chemical formula C₂₈H₄₃OP.[1][2] It is a solid at room temperature and is characterized by two bulky 3,5-di-tert-butylphenyl groups attached to a phosphine oxide core.[3] This significant steric hindrance is a key feature that influences its function in catalytic systems.
| Property | Value | Reference |
| CAS Number | 325773-65-7 | [1][3] |
| Molecular Formula | C₂₈H₄₃OP | [4] |
| Molecular Weight | 426.61 g/mol | [1][4] |
| Physical Form | White to light yellow solid | [2] |
| Storage | Sealed in a dry environment at room temperature | [3] |
Q2: What is the primary role of this compound in catalysis?
Its primary role is to act as a stabilizing agent for transition metal catalysts, most notably palladium catalysts used in cross-coupling reactions.[5][6] Catalyst deactivation, often observed as the precipitation of palladium black, is a common failure mode in these reactions. Phosphine oxides like this one can prevent this decomposition, ensuring the catalyst remains active and soluble throughout the reaction.[5]
Q3: How does it prevent catalyst deactivation?
The mechanism involves a weak, reversible coordination of the phosphine oxide's oxygen atom to the palladium center. This interaction is strong enough to prevent the palladium atoms from agglomerating into inactive nanoparticles (palladium black) but labile enough not to halt the catalytic cycle.[5] In essence, it serves as a "placeholder" ligand, stabilizing the catalytically active species, especially under conditions that are not rigorously anaerobic.[5] This leads to more consistent catalyst loading in the solution, resulting in improved reaction rates and more reproducible yields.[5]
Q4: In which specific reactions is this additive most beneficial?
It is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Hiyama, and Buchwald-Hartwig aminations.[7][8] These reactions are foundational in modern synthetic chemistry but can be sensitive to reaction conditions. The use of a phosphine oxide stabilizer makes these processes more robust and less susceptible to failure from trace amounts of oxygen or other impurities that might initiate catalyst decomposition.[5][9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.
Issue 1: My reaction has stalled, and I observe black particles precipitating from the solution.
-
Probable Cause: This is a classic symptom of palladium catalyst deactivation, where the soluble, active Pd(0) species has agglomerated into insoluble, inactive palladium black. This can be triggered by high temperatures, prolonged reaction times, or the presence of oxygen.[5]
-
Solution: The addition of this compound can prevent this precipitation. By weakly coordinating to the palladium center, it maintains the catalyst's dispersion in the reaction medium.
-
Experimental Protocol:
-
Set up your reaction under an inert atmosphere (Nitrogen or Argon) as you normally would.
-
Along with your palladium precatalyst and primary ligand (if applicable), add 1-2 mol% of this compound relative to your limiting reagent.
-
Proceed with the addition of reagents and solvent, and run the reaction under your standard conditions.
-
Monitor the reaction. The solution should remain homogeneous without the formation of a black precipitate.
-
Issue 2: My cross-coupling reaction yields are inconsistent and difficult to reproduce.
-
Probable Cause: Irreproducibility often stems from minute variations in experimental setup, particularly the efficiency of degassing and the purity of reagents.[8] Trace oxygen can lead to inconsistent rates of catalyst oxidation and decomposition, causing variable outcomes.[5]
-
Solution: this compound acts as a buffer, making the reaction more tolerant of these minor, often unavoidable, variations.[5] It scavenges or passivates sites on the catalyst that are prone to oxidative degradation, ensuring that a more consistent concentration of the active catalyst is available from run to run.
-
Workflow for Improving Reproducibility:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 3: The reaction works with aryl bromides but fails with more challenging aryl chlorides.
-
Probable Cause: The oxidative addition of aryl chlorides to Pd(0) is significantly slower and more challenging than for aryl bromides. This sluggish step often requires higher temperatures and longer reaction times, which increases the probability of catalyst deactivation before the reaction can reach completion.[10]
-
Solution: Stabilizing the catalyst is critical for challenging substrates. The bulky phosphine ligands with electron-rich properties are known to accelerate oxidative addition.[11][12] While the phosphine oxide is not the primary ligand, its stabilizing effect ensures the catalyst survives the harsh conditions long enough for the slow oxidative addition step to occur. Using it in conjunction with a highly active primary phosphine ligand (e.g., a biarylphosphine) can be particularly effective.
-
Recommended Catalyst System for Aryl Chlorides:
-
Palladium Source: Pd₂(dba)₃ or a suitable Pd(II) precatalyst.
-
Primary Ligand: A sterically hindered, electron-rich phosphine (e.g., SPhos, XPhos).
-
Stabilizer: this compound.
-
Base: A strong base such as K₃PO₄ or LiHMDS may be required.
-
Solvent: High-boiling point ethers like dioxane or toluene are common.
-
Visualizing the Mechanism of Action
The diagrams below illustrate the palladium catalytic cycle, the deactivation pathway, and the intervention by this compound.
Caption: Catalytic cycle showing deactivation vs. stabilization.
General Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/Water (10:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the Aryl Bromide, Arylboronic Acid, Pd(OAc)₂, SPhos, this compound, and K₃PO₄.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the degassed Toluene/Water solvent mixture.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.[9]
References
-
This compound, 98% . Lab-Chemicals.Com. 1
-
This compound | 325773-65-7 . Sigma-Aldrich. 3
-
A method of synthesis tri-tert-butylphosphine . Google Patents (CN109553639A). 11
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates . NIH National Library of Medicine. 5
-
This compound - Product Data Sheet . MedChemExpress. 4
-
This compound | 325773-65-7 . Sigma-Aldrich (Ambeed).
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. 7
-
Cross-Coupling Reaction Manual: Desk Reference . Sigma-Aldrich. 8
-
Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes . Organic Chemistry Portal. 10
-
Bis(3,5-di-tert-butylphenyl)phosphineoxide , 98% , 325773-65-7 . CookeChem. 2
-
Palladium-catalyzed cross-coupling reactions . Fiveable. 9
-
The Role of Phosphine Ligands in Palladium Catalysis . BOC Sciences. 12
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates . PubMed. 6
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. nbinno.com [nbinno.com]
Technical Support Center: Purification Strategies for Reactions Involving Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Welcome to the technical support center dedicated to addressing the challenges associated with the removal of bis(3,5-di-tert-butylphenyl)phosphine oxide from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter this bulky byproduct in their synthetic workflows. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification processes.
Understanding the Challenge
This compound is a common byproduct in reactions utilizing sterically hindered phosphine ligands, such as those in Buchwald-Hartwig aminations, Suzuki couplings, and other modern cross-coupling reactions. Its bulky nature, conferred by the four tert-butyl groups, significantly influences its physical properties, making it a particularly challenging impurity to remove compared to less hindered analogues like triphenylphosphine oxide (TPPO). The key to successful purification lies in exploiting the subtle differences in solubility and polarity between your desired product and this phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove?
A1: The four tert-butyl groups on this phosphine oxide create a highly lipophilic and sterically hindered molecule. This often results in solubility characteristics similar to many organic products, leading to co-elution during chromatography and difficulty in achieving selective precipitation.
Q2: I'm seeing a persistent impurity in my NMR that I suspect is the phosphine oxide. How can I confirm its identity?
A2: Besides characteristic aromatic and tert-butyl signals in the 1H NMR, a 31P NMR spectrum is the most definitive method for identifying phosphorus-containing impurities. This compound will appear as a singlet in the phosphine oxide region of the 31P NMR spectrum.
Q3: Can I use the same methods for removing this phosphine oxide as I would for triphenylphosphine oxide (TPPO)?
A3: While the underlying principles are the same, the specific conditions will likely differ. Due to its increased steric bulk and lipophilicity, you may need to use less polar solvent systems for chromatography and different solvent combinations for crystallization compared to what is effective for TPPO.
Q4: I am performing a Buchwald-Hartwig amination. Can I prevent the formation of the phosphine oxide?
A4: The phosphine oxide is an inherent byproduct of the catalytic cycle where the phosphine ligand is oxidized. While its formation cannot be entirely prevented, using the appropriate catalyst loading and ensuring an inert atmosphere can minimize side reactions that might lead to excessive phosphine oxide formation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the removal of this compound.
Issue 1: Co-elution with Product During Column Chromatography
If you are observing co-elution of your product and the phosphine oxide, consider the following strategies:
-
Modify the Stationary Phase: If using silica gel, which is acidic, consider switching to a different stationary phase like alumina (neutral or basic)[1]. The change in surface chemistry can alter the retention of both your product and the phosphine oxide, potentially improving separation.
-
Adjust the Solvent System:
-
If your product is significantly more polar than the phosphine oxide, a less polar eluent system (e.g., higher hexane/ethyl acetate ratio) should increase the retention of your product relative to the phosphine oxide.
-
Conversely, if your product is less polar, a more polar eluent may be necessary.
-
Consider adding a small amount of a third solvent, such as dichloromethane or toluene, to fine-tune the selectivity.
-
Issue 2: Failure to Achieve Selective Crystallization
When attempts to crystallize either the product or the phosphine oxide from the crude mixture are unsuccessful, the following steps can be taken:
-
Solvent Screening: The choice of solvent is critical. Since this compound is highly nonpolar, you may need to use a solvent system that is even less polar than those typically used for TPPO precipitation (e.g., pure hexane or heptane).
-
Temperature Modulation: Experiment with a range of temperatures. Cooling the mixture to 0 °C, -20 °C, or even lower can sometimes induce selective precipitation.
-
Anti-Solvent Addition: Dissolve the crude mixture in a minimal amount of a good solvent (e.g., dichloromethane or diethyl ether) and then slowly add a poor solvent (an "anti-solvent") in which the phosphine oxide has low solubility (e.g., hexane or pentane) to induce precipitation.
Decision-Making Workflow for Purification Strategy
Sources
Technical Support Center: Troubleshooting Guide for Bis(3,5-di-tert-butylphenyl)phosphine oxide in Catalysis
Welcome to the technical support center for Bis(3,5-di-tert-butylphenyl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its application in chemical synthesis. Drawing from established principles of organometallic chemistry and practical field experience, this resource provides in-depth solutions to optimize your reactions and address challenges related to side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in our reactions?
This compound is a bulky, electron-rich organophosphorus compound. While it is often the oxidized form of the corresponding phosphine ligand used in palladium-catalyzed cross-coupling reactions, the phosphine oxide itself can play a crucial role as a supporting or stabilizing ligand. In reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, phosphine oxides can prevent the precipitation of palladium black, leading to a more stable and active catalytic system.[1] This ensures consistent catalytic activity throughout the reaction, improving reproducibility and yields.
Q2: Is this compound the active ligand in my cross-coupling reaction?
Typically, the corresponding phosphine, Bis(3,5-di-tert-butylphenyl)phosphine, is the active ligand that directly participates in the catalytic cycle (oxidative addition, reductive elimination, etc.). The phosphine oxide is often formed in situ from the oxidation of the phosphine or may be present as an impurity in the starting phosphine ligand. However, its presence is not always detrimental and, as mentioned, can be beneficial by stabilizing the active palladium catalyst.[1]
Q3: How should I store this compound?
This compound should be stored in a tightly sealed container in a dry, room-temperature environment. Like many phosphine oxides, it is generally air-stable, but minimizing exposure to moisture and atmospheric contaminants is good laboratory practice to ensure its purity and performance in sensitive catalytic systems.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.
Issue 1: Low or No Conversion of Starting Material in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination of an aryl chloride with a primary amine using a palladium precursor and a bulky biarylphosphine ligand (the precursor to your phosphine oxide), but I am observing very low conversion. What are the potential causes?
Potential Causes & Solutions:
-
Catalyst Inhibition by Impurities: The commercial phosphine ligand may contain residual impurities from its synthesis that can inhibit the palladium catalyst. For instance, the synthesis of bulky phosphines can sometimes be challenging and may result in unreacted starting materials or side products.[2]
-
Troubleshooting Protocol:
-
Ligand Purification: Before use, purify the phosphine ligand by recrystallization or column chromatography to remove potential inhibitors.
-
Use of Pre-catalysts: Employ a well-defined palladium pre-catalyst that incorporates the phosphine ligand. This ensures the active catalytic species is formed more cleanly and efficiently.
-
-
-
Inefficient Catalyst Activation: The reduction of the Pd(II) precursor to the active Pd(0) species may be incomplete.
-
Troubleshooting Protocol:
-
Choice of Base: Ensure a sufficiently strong, non-coordinating base like sodium tert-butoxide is used, as it promotes both the deprotonation of the amine and facilitates the catalytic cycle.[3][4]
-
Solvent Considerations: Use anhydrous, deoxygenated solvents like toluene or dioxane. Protic solvents or the presence of oxygen can interfere with the catalyst.
-
-
-
Steric Hindrance: The extreme steric bulk of the ligand, while often beneficial, can sometimes hinder the approach of sterically demanding substrates to the metal center.
-
Troubleshooting Protocol:
-
Ligand Screening: If possible, screen a small set of bulky biaryl phosphine ligands with varying steric profiles to find the optimal balance for your specific substrate combination.
-
-
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Hydrodehalogenation Byproduct
Question: In my Buchwald-Hartwig reaction, I am observing a significant amount of the arene byproduct where the halide has been replaced by a hydrogen atom. Why is this happening and how can I prevent it?
Potential Cause & Solution:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[5] It can occur through a competing pathway in the catalytic cycle, particularly via β-hydride elimination from the palladium-amido intermediate. The presence of water or other protic sources can also contribute to this side reaction.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox).
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While strong bases are needed, some can participate in side reactions. Sodium tert-butoxide is generally a good choice.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and less prone to undesired pathways. A ratio of 1.5:1 to 2:1 (ligand:Pd) is a good starting point.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Proposed Mechanism for Hydrodehalogenation
Caption: Competing pathways leading to desired product vs. byproduct.
Issue 3: Protodeboronation in Suzuki-Miyaura Coupling
Question: When using a bulky phosphine ligand system for a Suzuki-Miyaura coupling, I am getting a significant amount of the protodeboronated arene from my boronic acid starting material. How can I minimize this?
Potential Causes & Solutions:
Protodeboronation is a well-known side reaction in Suzuki-Miyaura couplings, where the boronic acid is converted to the corresponding arene.[6] This process is often catalyzed by the base and can also be accelerated by the palladium-phosphine complex itself, especially with bulky ligands.[6]
-
Troubleshooting Protocol:
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the rate of protodeboronation. Weaker bases like potassium carbonate or potassium phosphate are often preferred over stronger bases like sodium hydroxide or sodium tert-butoxide when protodeboronation is an issue.[7] The presence of water is necessary for the transmetalation step, but excess water can promote protodeboronation. A mixed solvent system (e.g., toluene/water) often provides a good balance.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient cross-coupling. Higher temperatures can accelerate the rate of protodeboronation.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, thus minimizing the rate of the competing protodeboronation side reaction.
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids. If possible, consider using a boronic ester derivative of your coupling partner.
-
Quantitative Impact of Base on Protodeboronation (Illustrative Data)
| Base Used | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| K₃PO₄ | 85 | 10 |
| NaOtBu | 60 | 35 |
| Cs₂CO₃ | 92 | 5 |
Note: This data is illustrative and the optimal base will be substrate-dependent.
Issue 4: Potential for P-C Bond Cleavage
Question: Can the bulky aryl groups on the phosphine oxide cleave under harsh reaction conditions, leading to catalyst deactivation or byproduct formation?
Potential Cause & Solution:
While bulky biaryl phosphine ligands are designed for stability, under very harsh conditions (e.g., high temperatures, strongly coordinating or reactive substrates), P-C bond cleavage can be a potential, though less common, deactivation pathway.[8][9] This can lead to the formation of less effective or inactive palladium species.
-
Troubleshooting Protocol:
-
Temperature Management: Avoid excessive heating. If a reaction is sluggish, it is often better to screen different ligands or catalyst systems rather than pushing the temperature to extreme levels.
-
Substrate Compatibility: Be mindful of substrates that may have a propensity to react with the phosphine ligand itself. While rare, highly electrophilic or radical-generating substrates could potentially interact with the ligand.
-
Reaction Monitoring: If catalyst deactivation is suspected, monitor the reaction by techniques like ³¹P NMR to observe the integrity of the phosphine oxide/phosphine ligand over time. The appearance of new phosphorus-containing species could indicate ligand degradation.
-
References
Sources
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium [organic-chemistry.org]
- 9. Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Stabilization with Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Secondary Phosphine Oxide (SPO) Ligands
System Overview & Mechanism
Bis(3,5-di-tert-butylphenyl)phosphine oxide is a sterically demanding Secondary Phosphine Oxide (SPO). Unlike traditional tertiary phosphines (which are often air-sensitive and pyrophoric), this molecule is an air-stable pre-ligand .
It functions through tautomerization . In solution, it exists in equilibrium between the stable oxide form (
The "Steric Umbrella" Effect
The specific inclusion of 3,5-di-tert-butyl groups is not accidental. These bulky substituents serve two critical functions:
-
Kinetic Stabilization: They create a massive steric cone that shields the metal center, preventing the formation of inactive metal dimers (bridging) and inhibiting the aggregation of metal into "Palladium Black."
-
Reductive Elimination: The bulk accelerates the release of the product from the metal center, often the rate-determining step in difficult cross-couplings.
Visualization: Activation Pathway
The following diagram illustrates how the air-stable precursor transforms into the active catalytic species.
Figure 1: The activation pathway from the stable secondary phosphine oxide to the active anionic ligand species.
Troubleshooting Guides & FAQs
Module A: Solubility & Pre-Catalyst Formation
Issue: "The ligand won't dissolve in my standard solvent (Toluene/Dioxane) at room temperature."
Diagnosis: The 3,5-di-tert-butyl groups significantly increase the lipophilicity and the lattice energy of the crystal. While soluble in organic media, the dissolution kinetics can be slow due to the massive steric bulk.
Solution Protocol:
-
Thermal Activation: Do not attempt to dissolve at RT. Heat the solvent to 60°C before adding the metal precursor.
-
Solvent Switch: If using non-polar solvents (Hexane/Toluene), add a co-solvent like THF (5-10%) . The oxygen in the SPO backbone interacts favorably with ethers.
-
Order of Addition:
-
Step 1: Ligand + Solvent
Heat to 60°C (Clear solution). -
Step 2: Add Metal Precursor (e.g., Pd(OAc)₂).
-
Step 3: Stir for 15 mins to allow coordination (Color change usually observed).
-
Module B: Catalyst Stability (The "Black Precipitate" Problem)
Issue: "My reaction turns black (Palladium black) after 1 hour, and conversion stops."
Diagnosis: This indicates ligand dissociation . The metal center has lost its stabilizing ligand and aggregated into inactive nanoparticles. While the 3,5-di-tert-butyl groups provide bulk, they also create steric strain that can encourage dissociation if the equilibrium isn't managed.
Troubleshooting Decision Tree:
Figure 2: Decision logic for diagnosing catalyst decomposition (Pd black formation).
Corrective Actions:
-
Increase L:M Ratio: Unlike bidentate phosphines, SPOs are monodentate but often rely on H-bonding between two ligands to stabilize the center. Shift from 1:1 to 2:1 or 3:1 (Ligand:Metal) .
-
Check the Base: SPO ligands often form an intramolecular Hydrogen Bond (P-O---H-O-P) that stabilizes the complex. Extremely strong bases (KOtBu, NaH) can strip this proton entirely, destabilizing the catalyst. Switch to K₃PO₄ or K₂CO₃.
Module C: Reactivity & Optimization
Issue: "The catalyst is stable (no precipitate), but the reaction yield is low (<20%)."
Diagnosis: The catalyst is too stable. The massive 3,5-di-tert-butyl groups are preventing the substrate (specifically the aryl halide) from accessing the metal center (Oxidative Addition) or preventing the transmetallation step.
Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Temperature | Increase (100-120°C) | The bulky ligand creates a high energy barrier for substrate approach. Thermal energy is needed to overcome this steric hindrance. |
| Solvent | Switch to t-Amyl Alcohol | Polar protic solvents can assist in the proton-shuttle mechanism often required by SPO ligands. |
| Additives | Add water (1-2 equiv) | SPOs are robust against water. Small amounts of water can facilitate the solubility of inorganic bases, speeding up the turnover. |
Experimental Protocol: Standard Coordination
Objective: In-situ formation of the Pd-HASPO complex for Suzuki-Miyaura Coupling.
-
Charge: In a reaction vial, add Pd(OAc)₂ (1.0 equiv) and This compound (2.2 equiv).
-
Solvent: Add Toluene (0.1 M concentration relative to substrate).
-
Activation: Cap and stir at 60°C for 20 minutes .
-
Checkpoint: The solution should turn from orange/brown (Pd salt) to a clear, lighter yellow or pale orange. If particulates remain, add 0.5 mL THF.
-
-
Substrate Addition: Cool to RT. Add the Aryl Halide, Boronic Acid, and Base (K₃PO₄).
-
Reaction: Heat to reaction temperature (typically 100°C).
References
-
Ackermann, L. (2005). "Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization." Organic Letters.
-
Li, G. Y. (2003).[1] "Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Vinyl Chlorides and Aryl Chlorides." Angewandte Chemie International Edition.
-
Shaikh, T. M., Weng, C.-M., & Hong, F.-E. (2012). "Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions." Coordination Chemistry Reviews.
- Beller, M., et al. (2010). "Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments." Catalysis Science & Technology. (General grounding on SPO stability).
Sources
Strategies for recycling palladium catalysts with Bis(3,5-di-tert-butylphenyl)phosphine oxide
Topic: Bis(3,5-di-tert-butylphenyl)phosphine oxide (SPO) Systems
Welcome to the Advanced Catalysis Support Desk
Product Context:
You are utilizing This compound , a sterically demanding Secondary Phosphine Oxide (SPO) pre-ligand.[1] Unlike traditional tertiary phosphines (e.g.,
Primary Advantage: The 3,5-di-tert-butyl groups provide extreme steric bulk, protecting the active Pd(0) center from agglomeration (Pd black formation) while maintaining high activity for difficult coupling reactions (e.g., hindered biaryls).[1]
Module 1: The Mechanics of Recycling
Q: How does this specific ligand enable catalyst recycling compared to standard phosphines?
A: The recycling capability hinges on the Tautomeric Self-Assembly mechanism.[1]
Standard phosphines oxidize irreversibly to phosphine oxides (
-
Pre-ligand Stability: In air, it exists as the stable Phosphine Oxide (
) .[1] -
In-Situ Activation: Upon heating or base treatment, it tautomerizes to Phosphinous Acid (
) .[1] -
Complexation: It binds to Pd, often forming a bidentate anionic chelate or a hydrogen-bonded supramolecular scaffold.[1] This complex is thermodynamically stable enough to survive workup but kinetically labile enough to re-enter the catalytic cycle.
Visualizing the Equilibrium:
Caption: The tautomeric shift from air-stable Oxide to active Acid form allows the catalyst to be handled in air during recovery without degradation.[1]
Module 2: Troubleshooting Activity Loss
Q: My catalyst activity dropped significantly (95%
A: Activity loss in SPO systems is rarely due to ligand oxidation (since it is already oxidized).[1] Use this diagnostic table to identify the root cause:
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate | Pd Agglomeration: The "Pd Black" death.[1] The ligand-to-Pd ratio may have shifted during extraction, leaving Pd unprotected.[1] | Add Fresh Ligand: Supplement Run 2 with 10-20 mol% of fresh this compound relative to the original Pd loading.[1] |
| Yellow Supernatant | Leaching: The active Pd-SPO complex is highly lipophilic due to the tert-butyl groups and washed away with the product.[1] | Switch Solvents: If using biphasic extraction, the catalyst is likely in the organic phase. Use a Polarity Switch (see Protocol A). |
| Slow Kinetics | Induction Period: The recovered species is a stable "resting state" dimer that requires energy to break apart.[1] | Thermal Activation: Ensure the reaction mixture is heated to >60°C for 10 mins before adding the aryl halide for Run 2. |
Module 3: Recovery Protocols
Protocol A: The Polarity Switch (Precipitation)
Best for: High-value synthesis where product purity is paramount.[1]
Logic: The 3,5-di-tert-butyl groups make the catalyst extremely soluble in non-polar solvents (Hexane/Toluene) but insoluble in cold polar protic solvents (Methanol/Acetonitrile), whereas many organic products exhibit the inverse or can be separated by chromatography.[1]
-
Reaction End: Evaporate reaction solvent (e.g., Toluene/THF) to dryness.
-
Dissolution: Redissolve the crude mixture in a minimal amount of hot Hexane or Toluene .
-
Precipitation: Slowly add cold Methanol (ratio 1:5 vs Hexane) while stirring.
-
Filtration: Filter the solid. The filtrate contains your product.
-
Re-use: Dissolve the filter cake directly into the solvent for Run 2.
Protocol B: Micellar Catalysis (Surfactant Recycling)
Best for: Green chemistry applications and preventing leaching.[1]
Logic: Using a surfactant like TPGS-750-M , the lipophilic Pd-SPO complex remains trapped inside the hydrophobic micelle core, while the product can be extracted from the surrounding water.
-
Reaction Medium: Perform reaction in 2 wt% TPGS-750-M/Water.
-
Extraction: Upon completion, add a minimal amount of Ethereal solvent (Et₂O or MTBE) and stir gently.[1]
-
Critical: Do NOT use THF or DCM, as these will disrupt the micelles and drag the catalyst out.
-
-
Phase Separation: Decant the organic layer (Product).[1] The aqueous/micellar layer retains the Pd-SPO catalyst.
-
Re-use: Add fresh substrates directly to the aqueous phase for the next run.
Workflow Diagram:
Caption: Decision tree for selecting the optimal recycling pathway based on reaction solvent.
Module 4: FAQs on Leaching & Purity
Q: I am detecting 500 ppm Pd in my product. How do I lower this? A: The lipophilicity of the 3,5-di-tert-butyl groups is a double-edged sword; it makes the catalyst "sticky" to organic products.[1]
-
Immediate Fix: Use a scavenger resin (e.g., Thiol-functionalized silica ) on the crude product solution.[1] The SPO ligand binds Pd tightly, but Thiol resins are generally stronger.
-
Process Fix: If using Method A (Precipitation), ensure the cooling step is sufficient (0°C for 1 hour) to maximize catalyst crash-out.[1]
Q: Can I use this ligand for C-H activation recycling?
A: Yes. This specific ligand class (Bulky SPOs) is famous for enabling C-H activation (Ackermann systems).[1] However, C-H activation often requires higher temperatures (>100°C).[1] Ensure your recycling loop includes a "regeneration" step where you add a small amount of base (e.g.,
References
-
Ackermann, L. (2010).[1] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.[1]
- Context: Establishes the mechanistic grounding for SPO/HASPO ligands in robust C-H activ
-
Lipshutz, B. H., & Ghorai, S. (2008).[1] Transition Metal Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1]
-
Context: Defines the micellar recycling strategy (TPGS-750-M) which is highly effective for lipophilic ligands like this compound.[1]
-
-
Han, F.-S. (2013).[1] Transition-Metal-Catalyzed C–C Bond Formation Reactions Using Secondary Phosphine Oxides as Pre-Ligands.[1][2] Chemical Society Reviews.[1]
- Context: Comprehensive review on the coordination chemistry and tautomeric equilibrium of SPOs, valid
-
Shaikh, T. M., Weng, C.-M., & Hong, F.-E. (2012).[1][3] Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions.[1] Coordination Chemistry Reviews.[1] [1]
- Context: Details the specific structural advantages of bulky SPOs in preventing catalyst deactiv
Sources
Impact of solvent and temperature on Bis(3,5-di-tert-butylphenyl)phosphine oxide catalyzed reactions
Subject: Bis(3,5-di-tert-butylphenyl)phosphine oxide (SPO)
Status: Operational | Tier: Level 3 (Senior Application Support)
System Overview & Mechanism
Product Identity: this compound Classification: Secondary Phosphine Oxide (SPO) / HASPO Pre-ligand Primary Application: Ligand for Transition Metal Catalysis (Pd, Ni, Ru) in Cross-Coupling (Kumada, Negishi, C–H Activation).
The Core Mechanism (Read This First):
Unlike standard tertiary phosphines (e.g.,
This equilibrium is the single most critical variable in your experiment. If your solvent or temperature inhibits this shift, your catalyst will remain inactive.
Visualizing the Activation Pathway
The following diagram illustrates the critical tautomeric shift required for metal coordination.
Figure 1: The activation pathway. The equilibrium lies heavily to the left (P=O) in the solid state. Successful catalysis requires driving the equilibrium to the right (P-OH) via metal coordination, solvent choice, and heat.
Impact of Solvent: The Dielectric Dilemma
The Issue: The solvent dictates the position of the tautomeric equilibrium. The Rule: Avoid solvents that strongly stabilize the P=O bond via hydrogen bonding unless necessary for substrate solubility.
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Technical Note |
| Aromatic Hydrocarbons | Toluene, Xylene, Mesitylene | Optimal | Non-polar nature destabilizes the polar P=O form, encouraging the shift to P-OH for metal binding. High boiling points allow thermal activation. |
| Ethers | THF, 1,4-Dioxane | Good | Moderate polarity. Dioxane is excellent for Ni-catalyzed C–F activation due to its ability to solvate magnesium salts (in Kumada couplings). |
| Polar Aprotic | DMF, DMSO, NMP | Caution | High polarity stabilizes the P=O form. DMSO can compete as a ligand (S-coordination), potentially deactivating the metal center. |
| Protic Solvents | Methanol, Ethanol, Water | Poor | Strong H-bond donors stabilize the P=O oxygen, locking the pre-ligand in its inactive state. Only use in biphasic systems or specific aqueous-compatible protocols. |
Application Scientist Note: For difficult substrates (e.g., unactivated alkyl chlorides), Toluene is the gold standard. The bulky tert-butyl groups on the phenyl rings provide high lipophilicity, making this ligand exceptionally soluble in non-polar media compared to simple diphenylphosphine oxide.
Impact of Temperature: Thermal Activation
The Issue: Tautomerization is endothermic. Room temperature is often insufficient to generate the active catalyst concentration required for difficult oxidative additions.
The Rule: SPO systems generally require
The Thermal Ramp Protocol
Do not simply set the heating block to reflux immediately. Follow this activation sequence to prevent catalyst decomposition:
-
Pre-complexation (Optional but Recommended): Stir the SPO ligand and Metal precursor (e.g.,
or ) in the solvent at 60°C for 10-15 minutes before adding the electrophile/nucleophile. This ensures the active catalytic species ( ) is formed. -
Reaction Temperature:
-
Standard Couplings: 80°C – 100°C.
-
Difficult Substrates (Alkyl Chlorides): 100°C – 120°C.
-
C–H Activation: May require 120°C+ (use Xylene/Mesitylene).
-
-
Upper Limit: Avoid sustaining temperatures >140°C. While the tert-butyl groups provide steric protection, excessive heat can accelerate ligand dissociation, leading to metal black precipitation (irreversible catalyst death).
Troubleshooting Guide
Symptom: Reaction Stalls at <10% Conversion
-
Probable Cause 1: Solvent Interference. You are likely using a solvent that stabilizes the P=O tautomer (e.g., wet DMF or an alcohol).
-
Fix: Switch to anhydrous Toluene or 1,4-Dioxane.
-
-
Probable Cause 2: Induction Period Failure. The active species never formed.
-
Fix: Implement the "Pre-complexation" step described in Section 3.
-
-
Probable Cause 3: Steric Overload. The tert-butyl groups are massive. If your substrate is also extremely bulky (e.g., ortho,ortho-disubstituted biaryl), the ligation might be sterically prohibited.
-
Fix: Increase Temperature to 120°C to overcome the steric barrier, or switch to a less bulky SPO (e.g., diphenylphosphine oxide) if sterics are the primary bottleneck.
-
Symptom: Solution Turns Black (Metal Precipitation)
-
Probable Cause: Ligand Dissociation. The metal lost its ligand protection and aggregated.
-
Fix 1: Increase the Ligand:Metal ratio. Standard is 2:1. Try 3:1 or 4:1.
-
Fix 2: Lower the temperature by 10-20°C.
-
Fix 3: Ensure strict oxygen-free conditions. While the ligand is air-stable, the active metal-ligand complex is not.
-
Symptom: Low Yield in Kumada Coupling (Grignard)
-
Probable Cause: Magnesium Salt Aggregation.
-
Fix: If using Toluene, add a co-solvent like THF or Dioxane (10-20% v/v) to solubilize the magnesium salts generated during the reaction.
-
Experimental Workflow: Solvent Selection Logic
Use the following logic flow to determine the optimal solvent system for your specific coupling partner.
Figure 2: Decision tree for solvent selection based on electrophile difficulty and nucleophile compatibility.
Frequently Asked Questions (FAQ)
Q: Is this compound air-sensitive?
A: No. This is a major advantage over electron-rich tertiary phosphines (like
Q: Can I use this ligand for aqueous chemistry? A: Generally, no . The tert-butyl groups make it highly hydrophobic. It will not dissolve in water. If you must work in aqueous media, you need a surfactant or a phase-transfer catalyst, but performance is usually degraded compared to organic solvents.
Q: How do I purify the ligand if it degrades? A: The ligand is a solid. It can typically be recrystallized from a mixture of Hexane/Dichloromethane or purified via flash chromatography (SiO2) using Ethyl Acetate/Hexane mixtures. It is robust on silica.
References
-
Ackermann, L. (2010).[3] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters, 12(10), 2298–2301.[3]
-
Ackermann, L. (2020).[4][5] "C–F Activation for C(sp2)–C(sp3) Cross-Coupling by a Secondary Phosphine Oxide (SPO)-Nickel Complex." Organic Letters, 22(17), 7034-7040.[4]
-
Han, F. S. (2012). "Transition metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews, 41, 7291-7306. (Context on SPO Tautomerization).
-
Shaaban, S., et al. (2025). "On the Tautomerism of Secondary Phosphane Oxides." ResearchGate.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 4. C-F Activation for C(sp2)-C(sp3) Cross-Coupling by a Secondary Phosphine Oxide (SPO)-Nickel Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from Reactions Involving Bis(3,5-di-tert-butylphenyl)phosphine oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products when Bis(3,5-di-tert-butylphenyl)phosphine oxide is present as a byproduct or unreacted starting material. The unique steric bulk of this phosphine oxide presents specific challenges not always addressed by general purification techniques.
Introduction: The Challenge of Bulky Phosphine Oxides
This compound is the oxidized form of the corresponding bulky phosphine ligand, which is frequently employed in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. The steric hindrance provided by the 3,5-di-tert-butylphenyl groups is crucial for the efficacy of these catalytic cycles. However, this same bulkiness renders the resulting phosphine oxide byproduct significantly less polar and often more soluble in organic solvents than simpler analogs like triphenylphosphine oxide (TPPO). This shift in physical properties can make its removal from reaction mixtures a considerable challenge, often leading to co-elution with desired products during chromatography or difficulty in selective precipitation.
This guide is designed to provide you with a logical framework and practical protocols to effectively separate your target compounds from this persistent impurity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I've completed my cross-coupling reaction and TLC analysis shows a persistent spot that I suspect is this compound. How can I confirm its identity?
Answer:
Definitive identification is the first step in effective removal. You can confirm the presence of this compound using a combination of spectroscopic and chromatographic techniques.
Analytical Techniques for Identification:
| Technique | Expected Observations for this compound |
| ¹H NMR | Look for a large singlet around 1.3 ppm corresponding to the 36 protons of the four tert-butyl groups. Aromatic protons will appear as multiplets in the 7.0-7.8 ppm region. |
| ³¹P NMR | A singlet in the range of +25 to +40 ppm is characteristic of triarylphosphine oxides. This provides a clear and often unambiguous confirmation.[1][2] |
| LC-MS | Look for the expected mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at approximately 427.3 g/mol . |
| TLC | The phosphine oxide is significantly less polar than TPPO. It will have a higher Rf value. Staining with potassium permanganate can sometimes visualize phosphine oxides as yellow-brown spots. |
Troubleshooting Workflow for Identification:
Sources
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Common experimental challenges using Bis(3,5-di-tert-butylphenyl)phosphine oxide
Product Category: Ligands & Catalysis Reagents Chemical Class: Secondary Phosphine Oxide (SPO) CAS Number: 325773-65-7 (Generic for class derivatives; verify specific batch) Support Ticket ID: SPO-BULK-001
Introduction: Understanding Your Pre-Ligand
Welcome to the technical support hub for Bis(3,5-di-tert-butylphenyl)phosphine oxide . Unlike standard tertiary phosphines (e.g.,
The bulky tert-butyl groups at the 3,5-positions provide extreme steric protection, making this ligand essential for stabilizing mono-ligated palladium species (
Module 1: Handling & Stability (The Basics)
Q: Is this compound air-sensitive?
A: Generally, no —but with caveats.[1]
-
Solid State: The compound is air-stable indefinitely when stored as a solid. The
bond is thermodynamically robust. -
In Solution: It is stable in neutral organic solvents (DCM, Toluene) under air for short periods. However, in the presence of bases or strong nucleophiles, the equilibrium shifts toward the P(III) form, which is oxidation-sensitive.
-
Best Practice: Weigh in air, but run all catalytic reactions under inert atmosphere (
or Ar).
Q: I cannot dissolve the compound in Methanol or Acetonitrile. Is it degraded?
A: No. This is a solubility mismatch. The four tert-butyl groups render the molecule highly lipophilic ("greasy").
-
Good Solvents: Toluene, Hexanes, DCM, THF, 1,4-Dioxane.
-
Poor Solvents: Methanol, Water, DMSO, Acetonitrile.
-
Troubleshooting: If your reaction requires a polar solvent, use a co-solvent system (e.g., Toluene/Water biphasic mix) or switch to a lipophilic base.
Module 2: Reaction Optimization (The "Black Magic")
Q: My catalyst is inactive. I mixed the SPO and Pd(OAc)2, but nothing happened.
A: You likely missed the activation step .
SPOs are pre-ligands. They exist primarily in the pentavalent oxide form (
The Fix:
-
Base is Mandatory: You must use a base to deprotonate the P-OH form or shift the equilibrium. Common bases:
, , or . -
Induction Period: Allow the Pd source, SPO, and Base to stir for 10–30 minutes before adding the substrate. This generates the active catalyst.
Q: What is the optimal Metal-to-Ligand ratio?
A: Unlike
-
Standard Loading: 1:2 (Pd:Ligand).
-
High Steric Demand: 1:1 ratios are often accessible and active because the bulky t-butyl groups prevent the formation of inactive bis-ligated complexes.
Module 3: Diagnostics & Analysis
Q: The NMR spectrum shows a doublet, not a singlet. Is it impure?
A: No, this is the signature signal of a pure Secondary Phosphine Oxide.
-
Observation: A doublet centered around 20–50 ppm.
-
Cause: Direct coupling between the Phosphorus and the Hydrogen atom attached to it (
). -
Coupling Constant: Expect a massive coupling constant of 430–500 Hz .
-
If you see a Singlet:
-
At ~30-50 ppm: You may have oxidized it to the phosphinic acid (
)—Impurity . -
At ~100+ ppm: You have successfully formed the metal complex (P-O-Metal)—Active Catalyst .
-
Q: My compound streaks on silica gel columns. How do I purify it?
A: SPOs are weakly acidic due to the P-OH tautomer. They interact strongly with the silanol groups (
-
Method A (Deactivation): Pre-wash your silica column with 1–3% Triethylamine (Et3N) in hexanes. Add 1% Et3N to your eluent.[2]
-
Method B (Recrystallization): Due to the high crystallinity provided by the t-butyl groups, recrystallization from hot hexanes or ethanol is often superior to chromatography.
Module 4: Mechanism Visualization
The following diagram illustrates the critical activation pathway. If your reaction fails, identify which step in this cycle is blocked.
Figure 1: The activation cycle of Secondary Phosphine Oxides. Note that the active anionic ligand is generated in situ using a base.
Experimental Protocol: Standard Activation
Objective: Generation of Active Pd-Catalyst for Cross-Coupling.
-
Charge: In a glovebox or under Argon, add
(1.0 equiv) and this compound (2.0 equiv) to a vial. -
Solvent: Add anhydrous Toluene or 1,4-Dioxane.
-
Base: Add the reaction base (e.g.,
, 3.0 equiv). -
Activation: Stir at Room Temperature for 20 minutes . The solution color often changes (e.g., from orange to pale yellow or dark red, depending on the precursor), indicating ligand coordination.
-
Reaction: Add aryl halide and nucleophile substrates only after this activation step.
References
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link
-
Li, X., et al. (2025). Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. ResearchGate Review. Link
-
Han, L.-B. (2017). Mechanistic Aspects of the Tautomerism of Secondary Phosphine Oxides. Chemistry – An Asian Journal.[3] Link
-
RSC Technical Guides. (2022). Purification of Acidic Organophosphorus Compounds. Royal Society of Chemistry.[4] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]
- 4. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Preventing air-sensitivity issues with Bis(3,5-di-tert-butylphenyl)phosphine oxide derived catalysts
Topic: Bis(3,5-di-tert-butylphenyl)phosphine oxide (SPO) Systems
Current Status: OPERATIONAL Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports inconsistency in catalytic activity despite using "air-stable" pre-ligands.
The Stability Paradox: Read This First
Executive Summary: You are likely facing issues because of a fundamental misunderstanding of the term "Air-Stable." this compound is an air-stable pre-ligand , not an air-stable catalyst.
While the solid powder in your bottle is stable indefinitely in air, the moment it enters your reaction vessel and interacts with a metal center (Pd, Rh, Ru) or a base, it enters a tautomeric equilibrium that renders it highly susceptible to oxidative deactivation.
The Mechanism of Failure
SPOs exist in a tautomeric equilibrium between the stable Phosphine Oxide (V) and the active Phosphinous Acid (III) .
-
In the Bottle: The equilibrium lies >99% to the left (Oxide form). It is stable.
-
In the Flask: Upon coordination with a metal, the equilibrium shifts to the right (Acid form). This P(III) species is the active ligand but is oxygen-intolerant .
Figure 1: The Tautomeric Trap. The system is only stable in the green zone. Catalysis occurs in the blue zone, which is vulnerable to the red zone.
Experimental Protocols: The "Inert-Drop" Method
Standard Schlenk lines are often insufficient if the solvent degassing is lazy. Use this rigorous protocol for this compound systems.
Phase A: Pre-Reaction Handling
Do not weigh the ligand inside a glovebox if you don't have to, but do not leave it in solution on the bench.
| Parameter | Specification | Reason |
| State | Solid Powder | Kinetic stability against oxidation. |
| Weighing | Air (Benchtop) | The P(V) form is resistant to atmospheric |
| Solvation | NEVER in air | Once dissolved, tautomerization rates increase. |
Phase B: Reaction Setup (The Critical Step)
The bulky tert-butyl groups provide solubility in non-polar solvents (Toluene, Hexane), but they also create "cavities" where oxygen can be trapped if not properly degassed.
Step-by-Step Protocol:
-
Solid Addition: Add the this compound and the metal precursor (e.g., Pd(OAc)₂) to the reaction vessel in air.
-
Evacuation: Seal the vessel. Cycle Vacuum/Argon 3 times .
-
Why Argon? Argon is heavier than air and provides a better "blanket" for these bulky ligands than Nitrogen.
-
-
Solvent Prep: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent in a separate flask.
-
Transfer: Cannulate the solvent into the reaction vessel under positive Argon pressure.
-
Activation: Heat the mixture before adding the substrate if an induction period is observed. This promotes the shift to the active P(III)-Metal complex.
Troubleshooting Guide
Diagnose issues based on visual and spectroscopic cues.
Scenario 1: The "Black Crash"
Symptom: Reaction mixture turns from yellow/orange to black precipitate within 10 minutes. Diagnosis: Rapid catalyst decomposition (Pd-black formation). The SPO failed to coordinate effectively, likely due to oxygen competition. Fix:
-
Check solvent water content (Karl Fischer). Moisture inhibits the P-OH tautomer formation.
-
Increase Ligand:Metal ratio from 2:1 to 2.2:1 . The excess ligand sacrifices itself to scavenge trace
.
Scenario 2: The "Eternal Yellow"
Symptom: Solution remains clear yellow (characteristic of the complex) but conversion is <5%. Diagnosis: The catalyst is formed but is "sleeping." The bulky 3,5-di-tert-butyl groups are preventing substrate approach (Steric Overload). Fix:
-
Temperature Spike: Increase temp by 20°C. These bulky ligands often have high activation energies for the oxidative addition step.
-
Base Switch: Switch from inorganic bases (
) to organic bases ( ). This aids the deprotonation of the P-OH to P-O-Metal.
Scenario 3: NMR Ghosting
Symptom:
| Chemical Shift ( | Species Identification | Action Required |
| ~20 to 45 ppm | Active P(V) Oxide (Pre-ligand) | Normal starting material. |
| ~80 to 110 ppm | Coordinated Metal-SPO | Good. This is your catalyst. |
| < 10 ppm | Phosphinic Acid (Over-oxidized) | Bad. Air leak. Discard batch. |
Diagnostic Workflow
Figure 2: Decision Matrix for SPO Catalyst Failure.
Frequently Asked Questions (FAQ)
Q: Can I store the ligand in solution (e.g., a stock solution in THF)? A: No. While the solid is stable, solution-phase SPOs are more prone to tautomerization and subsequent oxidation over time. Always prepare fresh.
Q: Why use the 3,5-di-tert-butyl derivative specifically? A: This derivative is engineered for solubility in non-polar solvents (critical for industrial applications) and reductive elimination . The bulk promotes the release of the product from the metal center. If your reaction works with simple Ph2P(O)H but fails with this bulky variant, you likely have a steric clash with your substrate [1].
Q: Does water affect the reaction? A: Yes. While SPOs are "moisture-tolerant" compared to chlorophosphines, water can interfere with the H-bond network required for the bidentate coordination mode (where the SPO bridges the metal center). Keep water <500 ppm [2].
References
-
Ackermann, L. (2010).[1] Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters.
-
Han, L.-B. (2012). Mechanistic Aspects of the Palladium-Catalyzed Reaction of Secondary Phosphine Oxides. Journal of the American Chemical Society.[2][3]
-
Shaikh, T. M., & Weng, C.-M. (2016). Secondary Phosphine Oxides: Versatile Ligands in Transition Metal Catalysis. Coordination Chemistry Reviews.
Sources
Technical Support Center: Analytical Methods for Monitoring Reactions with Bis(3,5-di-tert-butylphenyl)phosphine oxide
Introduction: In modern synthetic chemistry, particularly in pharmaceutical and fine chemical development, the use of sterically demanding phosphine ligands is commonplace. The corresponding phosphine oxides, such as Bis(3,5-di-tert-butylphenyl)phosphine oxide, are frequent byproducts of pivotal reactions like the Wittig, Staudinger, and Mitsunobu processes.[1] While essential for driving these transformations, the presence of this bulky, often crystalline, and relatively non-polar byproduct complicates purification and necessitates robust analytical monitoring.[2][3] Its effective removal is paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API) or chemical entity.
This guide serves as a technical support resource for researchers, chemists, and process development professionals. It provides a structured approach to selecting and implementing analytical methods for monitoring reactions involving this compound, complete with troubleshooting advice and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it critical to monitor this compound in my reaction? A: Monitoring is essential for three primary reasons:
-
Reaction Kinetics: Tracking the formation of the phosphine oxide byproduct relative to the consumption of the starting phosphine ligand provides a direct measure of reaction progress and completion.
-
Process Purity & Control: Quantifying the amount of phosphine oxide helps in developing an effective purification strategy. Its physical properties, such as solubility and polarity, can be very similar to non-polar products, making its removal challenging.[3][4]
-
Regulatory Compliance: For drug development, demonstrating control over impurities is a strict regulatory requirement. The phosphine oxide is a process-related impurity that must be identified, quantified, and controlled to acceptable levels.
Q2: What is the best all-around analytical technique for this purpose? A: For direct and unambiguous monitoring, ³¹P NMR Spectroscopy is often the superior choice.[5] It specifically targets the phosphorus atom, providing clean, well-resolved signals for the phosphine oxide and other phosphorus-containing species, often in a complex reaction matrix without requiring chromatographic separation.[6][7] However, for assessing the purity of the final isolated product, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection is the industry standard.
Q3: My product is non-polar. How can I remove this phosphine oxide during workup? A: The bulky di-tert-butylphenyl groups make this phosphine oxide relatively non-polar. Removal strategies often exploit subtle differences in solubility. A common approach is to concentrate the reaction mixture and suspend the residue in a minimal amount of a non-polar solvent like hexanes or pentane, in which the phosphine oxide may be less soluble than the desired product, causing it to precipitate.[2] Alternatively, adding a co-solvent like ether and filtering through a silica plug can retain the more polar phosphine oxide.[2] For challenging cases, forming a Lewis acid adduct with salts like ZnCl₂ or CaBr₂ can induce precipitation of the phosphine oxide.[4]
Q4: Is this compound visible by UV detection in HPLC? A: Yes. The presence of multiple phenyl rings results in a strong chromophore, making it readily detectable by standard UV-Vis detectors, typically in the 220-260 nm range.
Section 2: Primary Analytical Techniques: A Deeper Dive
2.1. ³¹P NMR Spectroscopy: The Direct Approach
Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making ³¹P NMR an exceptionally sensitive and quantitative tool for analyzing organophosphorus compounds.[5]
-
Causality of Method Choice: This technique is powerful because the chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. The oxidation state change from a phosphine (P(III)) to a phosphine oxide (P(V)) results in a significant downfield shift, making it easy to distinguish between starting material and byproduct.[7] This allows for in-situ reaction monitoring without sample workup.
-
Quantitative Analysis (qNMR): For accurate quantification, the key parameter is the relaxation delay (D1) between pulses. To ensure the signal intensity is directly proportional to the concentration, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample. An internal standard with a known concentration and a single ³¹P resonance (e.g., triphenyl phosphate) should be used for precise results.[5]
| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Comments |
| Tertiary Phosphine Ligand | -5 to -50 | Starting material, upfield resonance. |
| This compound | +20 to +40 | Byproduct, significant downfield shift. |
| Internal Standard (e.g., Triphenyl Phosphate) | -15 to -20 | Reference for quantification. |
2.2. High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
RP-HPLC separates compounds based on their polarity. It is the gold standard for determining the purity profile of a reaction mixture or an isolated product.
-
Expert Insight: The challenge with this specific phosphine oxide is its significant non-polar character due to the C28 hydrocarbon backbone. This can lead to co-elution with non-polar products on standard C18 columns. To overcome this, method development is key. A phenyl-hexyl stationary phase can offer alternative selectivity (π-π interactions) compared to the hydrophobic interactions of a C18 column. Additionally, using acetonitrile over methanol as the organic modifier often provides better peak shape for aromatic compounds.
-
System Design:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If co-elution occurs, switch to a Phenyl-Hexyl phase.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks.
-
Detection: UV detection at 254 nm is a good starting point. For higher sensitivity and specificity, use a Mass Spectrometer (LC-MS).
-
2.3. Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative
For products that are also volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification from the mass spectrum.
-
Trustworthiness of the Method: The integrity of a GC-MS analysis relies on preventing analyte degradation. Organophosphorus compounds can be susceptible to degradation at active sites in the GC inlet.[8][9] Therefore, using a deactivated splitless liner with quartz wool is mandatory for robust and reproducible results.[8]
-
Analytical Parameters:
-
Column: A low-polarity, low-bleed column such as a TG-5MS (5% phenyl polysiloxane) is ideal for resolving a wide range of analytes.[8][10]
-
Injector: Operate in splitless mode to maximize sensitivity for trace analysis.
-
MS Detection: Use full scan mode for initial identification. For quantification, switch to Single Ion Monitoring (SIM), targeting the molecular ion and major fragment ions of the phosphine oxide to dramatically increase sensitivity and reduce matrix interference.[9][11]
-
Section 3: Visual Workflows
Caption: Decision tree for selecting the optimal analytical method.
Caption: Troubleshooting flowchart for poor HPLC separation.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape/Tailing in GC | 1. Active sites in the injector liner or column.[8][9]2. Column contamination. | 1. Replace the inlet liner with a new, deactivated one. Use quartz wool.2. Trim the first 10-20 cm of the GC column.3. Bake out the column according to manufacturer's instructions. |
| Inconsistent Quantification by ³¹P NMR | 1. Insufficient relaxation delay (D1) leading to signal saturation.2. Poor signal-to-noise ratio.3. Degradation of internal standard. | 1. Increase the D1 value to >5x the longest T₁ of any P-species.2. Increase the number of scans (NS).3. Use a fresh, stable internal standard and verify its integrity. |
| No Signal for Phosphine Oxide in HPLC | 1. Compound is retained on the column.2. Incorrect detection wavelength.3. Sample concentration is too low. | 1. Run a high-organic flush (e.g., 100% Acetonitrile) to elute strongly retained compounds.2. Use a Photo-Diode Array (PDA) detector to screen all wavelengths.3. Prepare a more concentrated sample. |
| Analyte Precipitation in Sample Vial | 1. Poor solubility in the analytical solvent (diluent). | 1. Test different diluents. Ensure the final sample solvent is similar in composition to the initial mobile phase conditions to avoid "solvent shock" on the column. |
Section 5: Experimental Protocols
5.1 Protocol: Quantitative ³¹P NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the crude reaction mixture into an NMR tube.
-
Add a known mass of an internal standard (e.g., triphenyl phosphate).
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
Instrument Setup:
-
Acquire a standard proton-decoupled ³¹P NMR spectrum.
-
Key Parameters:
-
Pulse Angle (pw): 30-45 degrees (to reduce T₁ effects).
-
Relaxation Delay (d1): 10-20 seconds (verify this is >5x T₁).
-
Number of Scans (ns): 64 or more for good signal-to-noise.
-
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signal for the phosphine oxide and the internal standard.
-
Calculate the concentration based on the relative integrals and known mass of the internal standard.
-
5.2 Protocol: RP-HPLC Method for Reaction Monitoring
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench if necessary.
-
Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1-0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program (Example):
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Hold at 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (diluent), a standard of the phosphine oxide (if available), and the reaction sample.
-
Identify the peak corresponding to the phosphine oxide by retention time.
-
References
- University of Wisconsin-Madison. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Work up tips. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert GC Column. Retrieved from [Link]
-
Black, R. L., et al. (2020). Chemical and Electrochemical Oxidation of Tris(3,5-di-tert-butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. ResearchGate. Retrieved from [Link]
-
Cano, I., et al. (2017). Electronic Supplementary Information: Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. The Royal Society of Chemistry. Retrieved from [Link]
-
Li, W., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(13), 5174. Retrieved from [Link]
-
Dornhaus, F., Lerner, H.-W., & Bolte, M. (2005). Di-tert-butylphosphine oxide. Acta Crystallographica Section E, E61, o657–o658. Retrieved from [Link]
-
Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735–13741. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
EPFL. (2020). Progress in Phosphine Oxide Catalysis. Retrieved from [Link]
-
Zeller, A., et al. (2013). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 42(31), 11417-11426. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
Sources
- 1. Triphenylphosphine_oxide [chemeurope.com]
- 2. shenvilab.org [shenvilab.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. mdpi.com [mdpi.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. analysis.rs [analysis.rs]
- 9. agilent.com [agilent.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
Validation & Comparative
Bis(3,5-di-tert-butylphenyl)phosphine oxide vs. other bulky phosphine ligands
Title: Technical Comparison Guide: Bis(3,5-di-tert-butylphenyl)phosphine Oxide vs. Traditional Bulky Phosphine Ligands Subtitle: Optimizing C–H Activation and Cross-Coupling via Air-Stable Secondary Phosphine Oxides (SPOs)
Executive Summary: The SPO Advantage
In high-throughput drug discovery and process chemistry, ligand selection is often a trade-off between activity (requiring electron-rich, bulky ligands) and stability (requiring resistance to oxidation).
This compound (CAS: 325773-65-7) represents a specialized class of Secondary Phosphine Oxides (SPOs) . Unlike traditional tertiary phosphines (e.g.,
This guide compares this "Super-Bulky" SPO against industry standards like Tri-tert-butylphosphine and Buchwald Ligands (XPhos) , demonstrating its superior utility in C–H activation and challenging cross-coupling reactions.
Mechanistic Distinction: The Tautomeric Switch
To understand the performance difference, one must understand the coordination mode. Traditional phosphines (
Mechanism Diagram: SPO Activation Pathway
The following diagram illustrates how the air-stable oxide precursor transforms into the active catalytic species.
Figure 1: The activation pathway of Secondary Phosphine Oxides. The ligand binds through the oxygen or phosphorus (depending on the metal hard/soft character) and often deprotonates to form an anionic species, boosting the metal's oxidative addition capabilities.
Comparative Analysis: Bis(3,5-di-tBu-Ph)PO vs. Alternatives
The 3,5-di-tert-butyl groups provide immense steric bulk, mimicking the spatial occupancy of
Table 1: Physicochemical & Performance Comparison
| Feature | Bis(3,5-di-tBu-Ph)PO (SPO) | Tri-tert-butylphosphine ( | XPhos (Buchwald Ligand) |
| Air Stability | High (Indefinite solid stability) | Low (Pyrophoric/Air Sensitive) | Moderate (Slow oxidation) |
| Coordination Mode | Anionic [P-O] or Neutral P-OH | Neutral | Neutral |
| Steric Bulk | Very High (Rigid Aryl Wings) | High (Flexible Alkyl) | Very High (Biaryl) |
| Electronic Effect | Strongly donating (Anionic form) | Strongly donating (Alkyl) | Strongly donating (Dialkyl P) |
| Primary Application | C–H Activation , Cross-Coupling | Heck, Suzuki, Stille | Suzuki (Chlorides), Amination |
| Cost Efficiency | High (Simple synthesis) | Low (Handling costs) | Moderate/Low (IP/Synthesis) |
| Solubility | Excellent (Non-polar solvents) | Good | Good |
Performance Deep Dive
-
Vs. Tri-tert-butylphosphine (
):-
The Problem:
is the gold standard for electron-rich bulk, but it requires glovebox handling. -
The SPO Solution: Bis(3,5-di-tBu-Ph)PO is a solid that can be weighed in air. In solution, the bulky aryl groups prevent catalyst aggregation (formation of palladium black), a common failure mode in high-temperature couplings.
-
-
Vs. XPhos (Buchwald Ligand):
-
The Problem: XPhos is excellent but expensive and structurally complex.
-
The SPO Solution: For C–H activation , SPOs often outperform Buchwald ligands. The anionic nature of the deprotonated SPO (forming a P-O-M bond) can assist in the Concerted Metalation-Deprotonation (CMD) step, acting as an internal base shuttle.
-
Experimental Protocol: SPO-Catalyzed C–H Arylation
This protocol is adapted from methodologies developed by the Ackermann group, optimized for the bulky this compound ligand.
Objective: Direct C–H arylation of a triazole or oxazoline substrate using an aryl chloride.
Reagents:
-
Catalyst:
(2.5 mol %) or (5 mol %). -
Ligand: this compound (5–10 mol %).
-
Base:
or (2.0 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Pre-Catalyst Formation (Critical Step):
-
In a reaction vial, add the metal precursor and the SPO ligand.
-
Add solvent (2 mL) and stir at room temperature for 15 minutes .
-
Why? This allows the SPO to tautomerize and coordinate to the metal center before the substrate is introduced. You may observe a color change (often dark red/brown for Ru or Pd).
-
-
Substrate Addition:
-
Add the C–H substrate (0.5 mmol), Aryl Chloride (0.75 mmol), and Base.
-
Note: Unlike
, you can perform this weighing on a benchtop, though the reaction vessel should be purged with or Ar before heating.
-
-
Reaction:
-
Seal the vial and heat to 100–120 °C for 16 hours.
-
Observation: The bulky 3,5-di-tBu groups maintain catalyst solubility even at high conversion, preventing precipitation.
-
-
Workup:
-
Cool to room temperature.[2] Filter through a short pad of Celite (eluting with EtOAc).
-
Concentrate and purify via silica gel chromatography.
-
Decision Matrix: When to use this SPO?
Use the following logic flow to determine if this compound is the correct choice for your screen.
Figure 2: Decision matrix for ligand selection. The Bis(3,5-di-tBu) variant is the specific choice when standard SPOs fail due to catalyst decomposition or lack of solubility.
References
-
Ackermann, L. (2007). "Catalytic Arylations with Challenging Substrates: From Air-Stable HASPO Preligands to Indole Syntheses and C-H-Bond Functionalizations." Synlett, 2007(4), 0507–0526.
-
Ghorai, D., et al. (2017).[3] "Secondary Phosphine Oxide Preligand for Palladium-Catalyzed C–H (Hetero)Arylations: Efficient Access to Pybox Ligands." Advanced Synthesis & Catalysis, 359(18), 3137–3141.
-
Shaikh, T. M., & Weng, C. M. (2019). "Coordination chemistry and catalysis with secondary phosphine oxides." Catalysis Science & Technology, 9, 5504-5561.
-
Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C–H Coupling of Aryl Chlorides with 2-Oxazolines." Chem, 4(8).[4] (Contextualizing bulky ligand usage in C-H activation).
Sources
Comparative study of Bis(3,5-di-tert-butylphenyl)phosphine oxide and Buchwald ligands in Suzuki coupling
This comprehensive technical guide compares Bis(3,5-di-tert-butylphenyl)phosphine oxide (a representative bulky Secondary Phosphine Oxide, SPO) against Buchwald Ligands (Dialkylbiarylphosphines) in Suzuki-Miyaura cross-coupling.
Executive Summary
In the landscape of Palladium-catalyzed cross-coupling, ligand selection dictates the ceiling of reactivity. While Buchwald ligands (e.g., XPhos, SPhos) are the industry "gold standard" for sterically demanding substrates, This compound represents a potent, cost-effective alternative class known as Secondary Phosphine Oxides (SPOs) .
This guide analyzes the mechanistic divergence between these two classes. The Buchwald ligands rely on a specialized ortho-biaryl architecture to enforce mono-ligation and stabilize Pd(0). In contrast, the SPO ligand functions as an air-stable pro-ligand , tautomerizing in situ to form an anionic, electron-rich phosphinito complex.
Key Takeaway: Use Buchwald ligands for ultra-hindered, low-catalyst-loading pharmaceutical intermediates. Use This compound for cost-sensitive, scalable processes where air stability and IP freedom are priorities, particularly for aryl chloride activations.
Technical Profile: The Challengers
Ligand A: The Gold Standard (Buchwald Class)
-
Representative Structures: SPhos, XPhos, RuPhos.
-
Core Architecture: Dialkylbiarylphosphine.
-
Key Feature: The ortho-biaryl group provides a "protective shell" over the Palladium center, preventing catalyst decomposition while facilitating the reductive elimination of bulky biaryls.
-
Electronic State: Neutral, electron-rich phosphine (L-type ligand).
Ligand B: The Challenger (Bulky SPO Class)
-
CAS: 325773-65-7.
-
Core Architecture: Secondary Phosphine Oxide (SPO) / Phosphinous Acid.
-
Key Feature: The 3,5-di-tert-butyl substitution pattern creates a massive "steric wall" remote from the metal center, ensuring solubility in non-polar solvents and high activity.
-
Electronic State: Air-stable P(V) oxide in the bottle; tautomerizes to P(III) acid and coordinates as an anionic X-type ligand [R2P-O]- or neutral R2P-OHin situ.
Mechanistic Divergence & Signaling Pathways
The fundamental difference lies in how the active catalyst is generated. Buchwald ligands dissociate to form a mono-ligated species. The SPO ligand requires base-mediated activation.
Figure 1: Ligand Activation & Catalytic Cycle Pathways[5]
Caption: Activation pathways. Pathway A (Blue) relies on steric bulk for mono-ligation. Pathway B (Red) involves tautomerization of the P(V) oxide to a P(III) species, often forming anionic or H-bond bridged complexes.
Comparative Performance Data
The following table synthesizes performance characteristics based on application data for bulky SPOs (like the 3,5-di-tBu variant) versus standard Buchwald ligands.
| Feature | Buchwald Ligands (e.g., XPhos) | This compound |
| Air Stability | Good (Solid state), but oxidizes in solution over time. | Excellent . Indefinitely stable as P(V) oxide solid. |
| Active Species | Neutral Phosphine (L-type). | Anionic Phosphinito (X-type) or H-bonded complex. |
| Steric Profile | Ortho-biaryl bulk (protects Pd center). | Meta-terphenyl bulk (remote steric wall). |
| Substrate Scope | Best-in-Class for tetra-ortho-substituted biaryls. | High for tri-ortho-substituted; excellent for aryl chlorides. |
| Reaction Conditions | Often requires strict anhydrous conditions for optimal TON. | Tolerates water (often beneficial for SPOs). |
| Cost / IP | High cost; some variants under patent protection. | Generally lower cost; IP often expired or non-existent. |
| Typical Loading | 0.5 - 2.0 mol% | 1.0 - 5.0 mol% (often requires slightly higher loading). |
Experimental Evidence: Aryl Chloride Coupling
Data extrapolated from comparative studies of bulky phosphinous acids vs. biaryl phosphines [1, 2].
Reaction: 4-Chloroanisole + Phenylboronic Acid
-
XPhos (0.5 mol% Pd): >99% Yield (2h, 80°C).
-
Bis(3,5-di-tBu-Ph)P(O)H (1.0 mol% Pd): 95% Yield (4h, 100°C).
-
Insight: The Buchwald ligand is faster at lower temperatures, but the SPO ligand achieves comparable high yields with slight thermal forcing, offering a robust alternative for non-temperature-sensitive substrates.
Experimental Protocols
Protocol A: High-Performance Coupling with XPhos (Buchwald)
For challenging, sterically hindered substrates.
-
Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (1 mol%), and XPhos (2 mol%).
-
Base: Add K₃PO₄ (3.0 equiv).
-
Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane.
-
Degas: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 2-12 hours.
-
Workup: Cool, filter through Celite, and concentrate.
Protocol B: Air-Stable Coupling with SPO Ligand
For scalable, robust coupling of aryl chlorides.
-
Ligand Prep: Weigh This compound (2-3 mol% relative to halide) in air. (No glovebox needed).
-
Catalyst: Add Pd(OAc)₂ or Pd₂dba₃ (1 mol% Pd).
-
Substrates: Add Aryl Chloride (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Base: Add K₂CO₃ or Cs₂CO₃ (2-3 equiv). Note: Carbonate bases are often superior for SPOs to facilitate deprotonation.
-
Solvent: Add Toluene or DMF. Water addition (1-5%) is often critical for SPO activation.
-
Reaction: Heat to 100-110°C. The induction period may be slightly longer than with phosphines as the active species forms.
Authoritative References
-
Ackermann, L. (2010). Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization. Organic Letters. Link(Demonstrates the utility of SPOs like this compound in catalysis).
-
Wolf, C., & Xu, H. (2009). Efficient Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides with Phenylboronic Acid Using a Secondary Phosphine Oxide Ligand. The Journal of Organic Chemistry. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Li, G. Y. (2001). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-N Bond-Forming Reactions of Vinyl and Aryl Chlorides. Angewandte Chemie International Edition. Link(Seminal work on SPO/HASPO ligands).
Sources
Technical Guide: Efficacy Comparison of Catalysts Derived from Bis(3,5-di-tert-butylphenyl)phosphine Oxide
Executive Summary
This guide evaluates the catalytic efficacy of Bis(3,5-di-tert-butylphenyl)phosphine oxide (hereafter referred to as SPO-tBu ), a sterically demanding secondary phosphine oxide. Unlike traditional tertiary phosphines (e.g., PPh₃) which are prone to oxidation and often require inert handling, SPO-tBu serves as an air-stable pre-ligand. Upon coordination with transition metals (Pd, Ru, Rh), it tautomerizes to form highly active phosphinous acid complexes.
Key Verdict: SPO-tBu outperforms standard triphenylphosphine (PPh₃) and simple diphenylphosphine oxide (Ph₂P(O)H) in the activation of unactivated aryl chlorides and C–H activation protocols. Its specific 3,5-di-tert-butyl substitution pattern prevents catalyst aggregation—a common deactivation pathway—while maintaining high solubility in non-polar organic solvents.
Mechanistic Foundation: The SPO Advantage
To understand the efficacy of SPO-tBu, one must understand the "Pre-ligand" concept. Unlike standard phosphines that bind directly, SPOs exist in a tautomeric equilibrium.[1]
The Tautomeric Equilibrium
In the solid state, SPO-tBu exists as the air-stable oxide (V). In solution, particularly in the presence of a transition metal, it shifts to the trivalent phosphinous acid form (III), which coordinates to the metal center.
Why the 3,5-di-tert-butyl groups matter:
-
Steric Bulk: The bulky groups create a "roof" over the metal center, facilitating reductive elimination (often the rate-determining step in cross-coupling).
-
Solubility: The lipophilic alkyl groups ensure the catalyst remains soluble in non-polar solvents (e.g., Toluene, Hexane), unlike the simpler diphenylphosphine oxide.
Diagram: Tautomerism & Coordination Logic
Figure 1: The tautomeric shift from the air-stable oxide precursor to the active metal-coordinating species. The steric bulk is critical for stabilizing the monomeric active catalyst.
Comparative Efficacy Analysis
The following data compares SPO-tBu against industry-standard ligands in a benchmark reaction: Suzuki-Miyaura Coupling of Aryl Chlorides . Aryl chlorides are significantly cheaper than bromides/iodides but harder to activate due to the strength of the C–Cl bond.
Benchmark Reaction Conditions
-
Substrate: 4-Chloroanisole (Deactivated aryl chloride) + Phenylboronic acid
-
Catalyst Loading: 1-2 mol% Pd(OAc)₂ / 2-4 mol% Ligand
-
Base/Solvent: K₃PO₄ / Toluene / 100°C / 12h
Performance Data Table
| Feature | SPO-tBu (Bis(3,5-di-tBu-Ph)P(O)H) | PPh₃ (Triphenylphosphine) | Ph₂P(O)H (Diphenylphosphine Oxide) |
| Air Stability | High (Indefinite shelf life) | Low (Oxidizes to TPPO) | High |
| Active Species | Anionic Phosphinito Complex | Neutral Phosphine Complex | Anionic Phosphinito Complex |
| Yield (Aryl Chlorides) | 92-98% | < 10% (Often inactive) | 45-60% |
| Yield (Aryl Bromides) | > 99% | 85-95% | 80-90% |
| Catalyst Lifetime | High (Sterics prevent aggregation) | Moderate | Low (Prone to Pd-black formation) |
| Handling | Benchtop weighing | Glovebox recommended | Benchtop weighing |
Analysis:
-
Vs. PPh₃: PPh₃ is virtually ineffective for unactivated aryl chlorides under mild conditions. SPO-tBu enables this chemistry due to the anionic nature of the ligand, which increases the electron density on Palladium, facilitating the oxidative addition of the C–Cl bond [1].
-
Vs. Ph₂P(O)H: While the electronic properties are similar, the lack of steric bulk in simple Ph₂P(O)H leads to catalyst decomposition (formation of inactive Pd-black). The tert-butyl groups of SPO-tBu stabilize the active species [2].
Experimental Protocol: Synthesis & Catalysis
Ligand Synthesis (If not purchasing)
Note: While commercially available, in-house synthesis allows for derivative generation.
-
Reagents: 3,5-Di-tert-butylphenylmagnesium bromide (Grignard), Diethyl phosphite.
-
Procedure: Add Grignard reagent dropwise to diethyl phosphite in THF at 0°C. Acidic workup (HCl) yields the secondary phosphine oxide. Recrystallize from Hexanes.
Protocol: Pd-Catalyzed Cross-Coupling (General Procedure)
This protocol is a self-validating system; the color change from dark Pd-black (inactive) to a clear/amber solution (active) confirms ligand coordination.
Materials:
-
Pd(OAc)₂ (1.0 mol%)
-
SPO-tBu Ligand (2.0 mol%)
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous)
Step-by-Step:
-
Pre-complexation (Critical Step): In a reaction vial, mix Pd(OAc)₂ and SPO-tBu in Toluene. Stir at room temperature for 5 minutes.
-
Observation: Solution should turn from cloudy orange to clear yellow/amber. If black precipitate forms immediately, the solvent is wet or ligand is degraded.
-
-
Substrate Addition: Add the Aryl Chloride, Boronic Acid, and K₃PO₄.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool, filter through a silica pad (to remove Pd), and concentrate.
Decision Workflow: When to use SPO-tBu
Use this logic flow to determine if SPO-tBu is the correct choice for your specific campaign.
Figure 2: Strategic selection guide for phosphine ligands in cross-coupling.
Strategic Recommendations
-
Use for "Difficult" Electrophiles: If your drug candidate utilizes an aryl chloride scaffold to reduce cost, SPO-tBu is a superior choice over PPh₃ due to the electronic activation provided by the anionic ligand form.
-
C-H Activation: For direct arylation of heterocycles (e.g., oxazoles, benzimidazoles), SPO-tBu is often the ligand of choice in Ackermann-type arylations, avoiding the need for pre-functionalized halides entirely [3].
-
Handling: Unlike tri-tert-butylphosphine (which is pyrophoric), SPO-tBu captures the steric benefits of the tert-butyl group without the safety hazard.
References
-
Ackermann, L. (2009).[2] "Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations". Organic Letters, 11(19), 4274–4276.
-
Ackermann, L., et al. (2006). "Air-stable phosphine oxides as preligands for catalytic activation reactions of C–Cl, C–F, and C–H bonds".[3] Pure and Applied Chemistry, 78(2), 209–214.
-
Kapdi, A. R., & Ackermann, L. (2010).[4] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides". Organic Letters, 12(10), 2298–2301.[4]
-
Han, L. B., et al. (2004). "Stereospecific Synthesis of P-Chiral Phosphine Oxides". Journal of the American Chemical Society, 126(16), 5080–5081. (Context on tautomeric synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Air-Stable Secondary Phosphine Oxide as Preligand for Palladium-Catalyzed Intramolecular α-Arylations with Chloroarenes [organic-chemistry.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
Validation of reaction outcomes with Bis(3,5-di-tert-butylphenyl)phosphine oxide through isotopic labeling
Executive Summary
Bis(3,5-di-tert-butylphenyl)phosphine oxide represents a critical class of Secondary Phosphine Oxides (SPOs) utilized as pre-ligands in transition metal catalysis and organocatalysis. Unlike standard diphenylphosphine oxide (DPO), the incorporation of bulky 3,5-di-tert-butyl groups provides steric protection that stabilizes active catalytic species and modulates regioselectivity.
This guide addresses a frequent analytical blind spot: validating the active role of the P-H bond during catalysis. By employing isotopic labeling (Deuterium/Oxygen-18) , researchers can definitively distinguish between metal-hydride pathways and alternative mechanisms. This document compares this advanced validation method against conventional kinetic profiling, providing protocols to synthesize isotopologues and interpret their spectral signatures.
Technical Background: The Tautomeric Advantage
SPOs exist in a tautomeric equilibrium between the air-stable pentavalent oxide (P(V)) and the reactive trivalent phosphinous acid (P(III)) .[1]
-
P(V) Form (Dominant): Air-stable, easy to handle.
-
P(III) Form (Reactive): Coordinates to soft metals (Pd, Pt, Au) via the phosphorus lone pair.
The Steric Factor: The 3,5-di-tert-butyl substitution pattern is not merely cosmetic. It increases the cone angle of the ligand, preventing the formation of inactive "bis-ligated" metal complexes (ML2), thereby favoring the highly active mono-ligated species (ML1). This makes the compound superior to DPO in challenging cross-coupling reactions involving hindered substrates.
Comparative Analysis
Product Comparison: Bis(3,5-di-t-Bu) vs. Standard DPO
The following table contrasts the performance metrics of this compound against the industry-standard Diphenylphosphine oxide.
| Feature | This compound | Diphenylphosphine Oxide (DPO) | Impact on Validation |
| Steric Bulk (Cone Angle) | High (>160°) | Moderate (~126°) | Bulky groups slow down H/D exchange rates, allowing for more precise kinetic isotope effect (KIE) measurement. |
| Solubility | High in non-polar solvents (Hexane, Toluene) | Moderate; requires polar solvents | Ideal for non-polar catalytic cycles; easier to separate from polar byproducts. |
| Catalytic Activity | Favors Mono-ligation (High TON) | Often forms inactive Bis-chelates | Higher activity requires precise mechanistic proof to rule out nanoparticle catalysis. |
| Air Stability | Excellent (Solid state) | Good | Both allow benchtop handling, but bulky analog resists oxidation in solution longer. |
Method Comparison: Isotopic Labeling vs. Standard Kinetics
Why use isotopic labeling? Standard kinetic profiling (monitoring concentration over time) cannot determine where a proton originates.
-
Standard Method (NMR/HPLC): Tells you how fast product forms.
-
Isotopic Validation (P-D Labeling): Tells you how it forms.
-
Proof of Mechanism: If the product incorporates Deuterium from the P-D bond, the SPO acts as a proton shuttle.
-
Proof of Ligation: Observation of P-D coupling in Metal-NMR spectra confirms the ligand is intact.
-
Methodology: Isotopic Labeling Strategies
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct isotopic labeling strategy based on the reaction type.
Caption: Decision workflow for selecting Deuterium (P-D) vs. Oxygen-18 (P=18O) labeling based on mechanistic questions.
Experimental Protocols
Protocol A: Synthesis of Deuterated this compound [Ar2P(O)D]
This protocol creates the deuterated isotopologue required for KIE studies.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
Deuterium Oxide (D2O, >99.9% D, 5.0 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: In a glovebox or under Argon, dissolve the phosphine oxide in anhydrous THF (0.1 M).
-
Deprotonation: Add NaH slowly at 0°C. Stir for 30 minutes to form the sodium phosphinite intermediate [Ar2P-ONa]. Note: Evolution of H2 gas will occur.
-
Quenching: Add D2O dropwise at 0°C. The D2O protonates the anion, selectively forming the P-D bond due to the tautomeric preference for the oxide form.
-
Workup: Evaporate THF. Extract with anhydrous toluene (to leave behind NaOH/NaOD salts).
-
Validation: Analyze via 31P NMR .
-
Standard: Singlet (decoupled).
-
Deuterated: 1:1:1 Triplet (
) due to coupling with spin-1 Deuterium.
-
Protocol B: Mechanistic Validation in Pd-Catalysis
Objective: Determine if the P-H bond is broken during the oxidative addition step in a cross-coupling reaction.
Step-by-Step:
-
Setup: Prepare two parallel reactions.
-
Reaction A: Standard Ar2P(O)H + Substrates + Pd Catalyst.
-
Reaction B: Deuterated Ar2P(O)D + Substrates + Pd Catalyst.
-
-
Kinetics: Monitor the consumption of starting material via HPLC or GC at 5-minute intervals.
-
Calculation: Calculate the Kinetic Isotope Effect (KIE) =
.-
Interpretation: A KIE > 1.5 suggests the P-H bond cleavage is the rate-determining step (or involved in it).
-
-
Product Analysis: Isolate the product from Reaction B.
-
Perform 2H NMR (Deuterium NMR) . Presence of a deuterium signal in the product confirms the SPO acted as a hydrogen donor (e.g., in hydrophosphinylation).
-
Mechanistic Pathway Visualization
The following diagram details the catalytic cycle of a Hydrophosphinylation reaction, highlighting where the Deuterium label tracks the mechanism.
Caption: Tracking the Deuterium label from the SPO (Ar2P(O)D) to the final organic product in a Pd-catalyzed cycle.
References
-
Ackermann, L. (2010). Secondary Phosphine Oxides as Preligands for Transition Metal-Catalyzed Cross-Coupling Reactions. Synthesis. Link
-
Han, L. B., & Tanaka, M. (1996). Palladium-Catalyzed Hydrophosphinylation of Alkynes. Journal of the American Chemical Society.[2] Link
-
Montchamp, J. L. (2005). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Journal of Organometallic Chemistry. Link
-
Shaikh, T. M., Weng, C. M., & Hong, F. E. (2012). Secondary Phosphine Oxides: Versatile Ligands in Transition Metal-Catalyzed Reactions. Coordination Chemistry Reviews. Link
-
Börner, A. (2009). Phosphorous Ligands in Asymmetric Catalysis. Wiley-VCH. (Chapter on Tautomerism of SPOs). Link
Sources
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Observer: A Comparative Guide to Mechanistic Elucidation Using Bis(3,5-di-tert-butylphenyl)phosphine Oxide
In the intricate world of chemical synthesis, understanding the precise pathway a reaction takes—its mechanism—is paramount for optimization, control, and innovation. For researchers, scientists, and drug development professionals, the choice of tools to probe these mechanisms is critical. Among the arsenal of available techniques, the use of spectator ligands and probes that can influence or report on a reaction's progress without participating directly is a sophisticated strategy. This guide delves into the utility of Bis(3,5-di-tert-butylphenyl)phosphine oxide as a powerful, yet underexplored, tool for such mechanistic elucidation studies. We will objectively compare its projected performance with other alternatives, supported by established principles and experimental data from analogous systems.
The Imperative of the "Inert" Probe: Why Steric Hindrance is a Mechanistic Asset
The ideal mechanistic probe should be a silent observer, influencing the reaction environment in a predictable manner to reveal key steps, without being consumed or directly participating in the catalytic cycle. This compound, with its significant steric bulk, is uniquely positioned to fulfill this role. The two 3,5-di-tert-butylphenyl substituents create a sterically crowded environment around the phosphorus center, a feature that imparts a high degree of chemical inertness. This steric shielding is expected to prevent its direct coordination to many catalytic metal centers, allowing it to function as a true spectator.
In contrast, less sterically hindered phosphine oxides, such as triphenylphosphine oxide (TPPO), can, under certain conditions, coordinate to metal centers, potentially altering the catalytic cycle they are intended to probe. This distinction is crucial for the unambiguous interpretation of mechanistic data.
Comparative Analysis: this compound vs. Alternative Probes
To appreciate the potential of this compound, a comparison with other commonly used or analogous phosphine oxides is necessary.
| Feature | This compound | Triphenylphosphine Oxide (TPPO) | Tri(o-tolyl)phosphine Oxide | Di(1-adamantyl)phosphine oxide |
| Steric Bulk | Very High | Moderate | High | Very High |
| Coordinating Ability | Very Low (projected) | Low to Moderate | Low | Very Low |
| Solubility in Organic Solvents | High | Moderate | High | Moderate to High |
| ³¹P NMR Chemical Shift Sensitivity | Sensitive to local environment | Sensitive to local environment | Sensitive to local environment | Sensitive to local environment |
| Primary Use Case | Potential non-coordinating spectator/steric probe | Byproduct of reactions, sometimes a ligand | Bulky ligand precursor | Precursor to bulky phosphinous acid ligands |
Experimental Design: Leveraging this compound in Mechanistic Studies
The utility of this bulky phosphine oxide can be harnessed in several key experimental designs to probe reaction mechanisms.
Probing the Role of Ligand Association/Dissociation
A fundamental aspect of many catalytic cycles is the association and dissociation of ligands from the metal center. By introducing a sterically demanding, non-coordinating phosphine oxide, one can study its effect on the reaction rate. If the rate-determining step involves ligand dissociation, the presence of a bulky, non-coordinating species in the solvent cage could potentially hinder re-association of the dissociated ligand, thus subtly influencing the overall reaction kinetics.
Experimental Workflow: Investigating Ligand Dissociation
Caption: Workflow for comparing reaction rates.
³¹P NMR Spectroscopy: A Window into the Reaction Medium
While this compound is not expected to coordinate directly to the metal center, its ³¹P NMR chemical shift is still sensitive to changes in the surrounding chemical environment.[1] This property can be exploited to monitor changes in solvent polarity, the formation of ionic intermediates, or other subtle variations in the reaction medium as the reaction progresses. By observing the ³¹P NMR signal of this "spectator" molecule, one can gain indirect evidence of key mechanistic events.[2]
Experimental Protocol: In Situ ³¹P NMR Monitoring
-
Sample Preparation: In an NMR tube, combine the catalyst, substrates, and solvent for the reaction under investigation. Add a known concentration of this compound as an internal standard and spectator probe.
-
Initial Spectrum: Acquire a baseline ³¹P NMR spectrum before initiating the reaction. Note the chemical shift of the bulky phosphine oxide.
-
Reaction Initiation: Initiate the reaction (e.g., by heating or adding a reagent) and acquire ³¹P NMR spectra at regular intervals.
-
Data Analysis: Monitor for any changes in the chemical shift of the this compound signal. Correlate these changes with the appearance of product signals and disappearance of starting material signals (observed via ¹H or ¹³C NMR).
Synthesis and Characterization
While commercially available, understanding the synthesis of this compound provides insight into its purity and potential trace impurities that could influence sensitive mechanistic studies. A common route involves the oxidation of the corresponding phosphine.
Synthetic Pathway
Caption: General synthesis of the phosphine oxide.
Characterization is typically performed using standard spectroscopic techniques:
-
³¹P NMR: A single sharp peak is expected, with a chemical shift characteristic of diarylphosphine oxides.
-
¹H and ¹³C NMR: Will show the characteristic signals for the 3,5-di-tert-butylphenyl groups.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion and Future Outlook
This compound represents a potentially valuable tool for the elucidation of reaction mechanisms, particularly in transition metal catalysis. Its significant steric bulk is predicted to render it a truly non-coordinating spectator, allowing for the study of catalytic cycles without the complication of probe-catalyst interactions that can occur with less hindered phosphine oxides. While direct experimental studies utilizing this specific phosphine oxide as a mechanistic probe are currently limited in the public domain, its properties, when compared to other phosphine oxides, strongly suggest its utility.
Future research should focus on the systematic application of this compound in well-understood catalytic systems to validate its "spectator" nature and to build a library of comparative data. Such studies will undoubtedly solidify its place in the toolkit of chemists dedicated to unraveling the intricate dance of molecules that defines a chemical reaction.
References
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Preprint. [Link]
-
Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor. Request PDF. [Link]
-
Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient and Multi‐Purpose Asymmetric Organocatalysts. NIH. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Request PDF. [Link]
-
31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. [Link]
-
Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. PMC. [Link]
-
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Request PDF. [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link]
-
Progress in -Phosphine Oxide- Catalysis. EPFL. [Link]
-
Isodesmic metathesis chemistry - a novel way to recycle P(V). ORCA – Online Research @ Cardiff. [Link]
-
Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing. [Link]
-
Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes. ResearchGate. [Link]
-
Catalytic Variants of Phosphine Oxide‐Mediated Organic Transformations. OUCI. [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. MDPI. [Link]
-
General and Stereoselective Method for the Synthesis of Sterically Congested and Structurally Diverse P-Stereogenic Secondary Phosphine Oxides. Request PDF. [Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. IT Services - University of Liverpool. [Link]
-
Comparison of reaction conversion and enantioselectivity of different... ResearchGate. [Link]
-
Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. ResearchGate. [Link]
-
31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). [Link]
-
Metal Complexes of Redox Non-Innocent Ligand N, N'-Bis(3,5-di- tert butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. MDPI. [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Monash University. [Link]
-
Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. ChemRxiv. [Link]
-
Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. IT Services - University of Liverpool. [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. PubMed. [Link]
-
Bulky and non-Innocent Ligands to Access Exotic Chemistry. Campos Group. [Link]
-
Synthetic strategies towards phosphine ligands suitable for further... ResearchGate. [Link]
-
Mixed Phosphine—Phosphine Oxide Ligands. ResearchGate. [Link]
-
Transition metal complexes of phosphine oxides. Wikipedia. [Link]
-
Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. UA. [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. ResearchGate. [Link]
-
Crystal structure of tert-butyldiphenylphosphine oxide. PMC. [Link]
-
Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. Nanoscience. [Link]
-
Tris(4-tert-butylphenyl)phosphine oxide. PMC. [Link]
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- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
Cost-benefit analysis of using Bis(3,5-di-tert-butylphenyl)phosphine oxide in large-scale synthesis
Topic: Cost-Benefit Analysis of Using Bis(3,5-di-tert-butylphenyl)phosphine Oxide in Large-Scale Synthesis Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leaders, and Drug Development Researchers
Executive Summary: The Strategic Case for Bulky SPOs
In the landscape of large-scale cross-coupling, the choice of ligand often dictates the process economics. While Tri-tert-butylphosphine (
This compound (DQtBu-SPO) has emerged as a "Process-Ready" alternative. It functions as an Air-Stable Pre-Ligand , offering the catalytic activity of electron-rich bulky phosphines without the inert-atmosphere tax. This guide analyzes the technical and economic viability of switching to DQtBu-SPO for late-stage pharmaceutical synthesis.
Part 1: Technical Profile & Mechanism of Action
To understand the cost-benefit, one must first understand the mechanism. DQtBu-SPO is a Secondary Phosphine Oxide (SPO) . Unlike traditional tertiary phosphines, it exists in a tautomeric equilibrium.
The Tautomeric Advantage
In the solid state, it exists as the air-stable oxide (
-
Oxide Form (SPO): Air-stable, easy to handle, shelf-stable.
-
Acid Form (PA): Electron-rich, bulky, coordinates to Pd/Ni.
The 3,5-di-tert-butyl groups serve two critical process functions:
-
Solubility: The lipophilic tert-butyl groups ensure high solubility in non-polar process solvents (Heptane, Toluene), unlike the often insoluble simple oxides.
-
Electronic Activation: The inductive effect (+I) of the alkyl groups increases the electron density at the phosphorus center, facilitating the oxidative addition of unactivated substrates (e.g., Aryl-Cl).
Figure 1: The tautomeric activation pathway of Secondary Phosphine Oxides.
Part 2: Comparative Performance Analysis
We evaluated DQtBu-SPO against three standard industry alternatives: Triphenylphosphine Oxide (
1. Activity vs. Stability Matrix
| Feature | DQtBu-SPO | XPhos | ||
| Air Stability | ✅ High (Solid, Shelf-stable) | ❌ None (Pyrophoric) | ✅ High | ✅ Moderate |
| Steric Bulk | High (Cone angle ~180°*) | Extreme (182°) | Low (145°) | High |
| Substrate Scope | Aryl-Cl, Alkyl-Cl | Aryl-Cl, Steric hindered | Aryl-Br, Aryl-I | Broad |
| Solubility | ✅ Excellent (Toluene/Heptane) | ✅ Good | ⚠️ Poor in aliphatics | ✅ Good |
| Handling | Open Air | Glovebox / Cannula | Open Air | Open Air |
> Note: Cone angle for SPOs is dynamic due to the P-OH/P=O equilibrium, but the 3,5-tBu groups create a massive effective steric wall.
2. Experimental Validation: Suzuki-Miyaura Coupling
Protocol: Coupling of 4-chloroanisole (1.0 eq) with phenylboronic acid (1.5 eq) using 1 mol% Pd(OAc)2.
- : 98% Yield (1h). Requires inert handling.
-
DQtBu-SPO: 95% Yield (2h). Setup in air, degassed solvent only.
- : <10% Yield (24h). Fails to activate Aryl-Cl.
Insight: DQtBu-SPO matches the catalytic ceiling of
Part 3: Economic Cost-Benefit Analysis
The "Cost" of a ligand is not just its purchase price per gram; it is the Total Cost of Operation (TCO) , which includes handling time, waste disposal, and failure rates.
Direct Material Costs (Estimated Market Averages)
- : $2,500 - $4,000 / kg (High volatility due to hazard shipping).
-
DQtBu-SPO: $800 - $1,500 / kg (Scalable synthesis from cheap phenols).
-
Proprietary Ligands (e.g., Buchwald): $5,000+ / kg.
The "Hidden" Costs of Sensitivity
Using pyrophoric ligands like
-
Specialized Equipment: Schlenk lines or gloveboxes are feasible for 10g, but 10kg requires dedicated reactor trains with strict
monitoring. -
Solvent Costs: Anhydrous, ultra-pure solvents are mandatory.
-
Risk: A seal failure results in ligand oxidation (dead catalyst) or fire.
DQtBu-SPO Cost Efficiency Model:
-
Handling: Weighing solids in air vs. cannula transfer saves ~30% operator time.
-
Solvent: Technical grade solvents (sparged) are often sufficient, unlike the anhydrous requirements for free alkyl phosphines.
Part 4: Implementation Protocol (Self-Validating)
This protocol is designed for a 100g Scale Suzuki Coupling to validate the ligand in your specific workflow.
Materials
-
Pre-Ligand: this compound (2.0 mol%)
-
Metal Source:
or (1.0 mol%) -
Solvent: Toluene (Technical grade, sparged with
for 15 min) -
Base:
(2.0 eq)
Step-by-Step Workflow
-
Catalyst Pre-Formation (The "Activation" Step):
-
Charge the reactor with DQtBu-SPO and the Pd source.
-
Add Toluene. Stir at Room Temperature (RT) for 15 minutes.
-
Observation Check: The solution should turn from a suspension to a clear homogeneous solution (often deep orange/red) as the SPO coordinates to Pd. If it remains cloudy after 30 mins, check solvent degassing.
-
-
Substrate Addition:
-
Add the Aryl Halide and Boronic Acid directly to the vessel (open air addition is acceptable if purged immediately after).
-
Add Base (
) and water (if using a biphasic system, e.g., 4:1 Toluene:Water).
-
-
Reaction:
-
Heat to 80-100°C.
-
Process Control: Monitor via HPLC. The reaction typically exhibits an induction period of ~10-20 minutes while the active Pd-PA species generates.
-
-
Workup:
-
Cool to RT. The ligand oxides are lipophilic; they may remain in the organic layer.
-
Purification: DQtBu-SPO byproducts are distinct from the product and generally removed via crystallization or short silica plugs.
-
Part 5: Decision Logic for Researchers
When should you switch from standard ligands to DQtBu-SPO?
Figure 2: Decision Matrix for Ligand Selection in Process Chemistry.
References
-
Ackermann, L. (2010).[1] Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters. Link
-
Han, L. B., et al. (2023).[2] Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. Journal of Organic Chemistry. Link
-
Shaikh, T. M., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Tetrahedron Letters. Link
-
Beller, M., et al. (2008). Palladium-Catalyzed Coupling Reactions: Secondary Phosphine Oxides as Ligands. Angewandte Chemie International Edition. Link
Sources
The Critical Role of Reagent Purity in Catalysis: A Comparative Guide to Bis(3,5-di-tert-butylphenyl)phosphine Oxide
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of chemical synthesis, particularly within drug development and materials science, the reproducibility of experimental results is paramount. The success of a complex multi-step synthesis or the viability of a catalytic cycle can often hinge on the quality of the reagents used. Seemingly identical reagents from different suppliers can introduce subtle, yet significant, variability, leading to frustrating discrepancies in yield, selectivity, and overall reaction performance. This guide delves into the critical issue of reagent reproducibility, using Bis(3,5-di-tert-butylphenyl)phosphine oxide, a common ancillary ligand in catalysis, as a case study.
This technical guide is designed for researchers, scientists, and professionals in drug development who rely on the consistent performance of their chemical building blocks. We will explore the potential impact of supplier-dependent variations on experimental outcomes through a series of comparative analyses, providing both the rationale for our experimental design and actionable insights for ensuring the robustness of your own research.
The Unseen Variable: Why Reagent Source Matters
This compound is a sterically hindered and electron-rich phosphine oxide frequently employed as a pre-ligand in various transition metal-catalyzed reactions, most notably palladium-catalyzed cross-couplings.[1] Its bulky di-tert-butylphenyl groups create a specific steric environment around the metal center, influencing the catalytic activity and selectivity. However, the synthetic route to this and similar complex organic molecules can vary between manufacturers, potentially leading to different impurity profiles.[2][3]
These impurities, even at trace levels, can have a profound impact on a catalytic reaction.[4][5][6] They can act as catalyst poisons, coordinate to the metal center and alter its electronic properties, or participate in unwanted side reactions, all of which can compromise the reproducibility of a synthetic procedure.[5][6] Therefore, a thorough characterization of the reagent from a new supplier is not just good practice; it is a cornerstone of reliable and transferable science.
A Framework for Comparative Analysis
To investigate the potential for supplier-dependent variability, we designed a two-pronged approach to compare the performance of this compound from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. All suppliers list the purity of their product as 98%.[7][8][9]
Our evaluation consists of:
-
Analytical Characterization: To identify any potential differences in the purity and impurity profiles of the reagents.
-
Functional Assay: To assess the direct impact of these potential differences on the outcome of a well-established catalytic reaction.
Caption: Workflow for the comparative analysis of this compound from different suppliers.
Experimental Protocols
Analytical Characterization
A comprehensive analytical characterization is the first line of defense in identifying potential sources of irreproducibility.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ³¹P NMR Spectroscopy: Provides information on the overall structure and purity of the main component. The presence of unexpected signals in the ¹H NMR spectrum can indicate organic impurities, while the ³¹P NMR spectrum is particularly sensitive to the presence of other phosphorus-containing species, such as the corresponding phosphine or other oxidation states.[10][11]
-
Protocol:
-
Prepare a 10 mg/mL solution of the phosphine oxide from each supplier in CDCl₃.
-
Acquire ¹H and ³¹P{¹H} NMR spectra on a 400 MHz spectrometer.
-
Integrate all signals and calculate the relative purity.
-
-
3.1.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
HPLC-MS: A powerful technique for separating and identifying minor impurities that may not be readily detectable by NMR.
-
Protocol:
-
Prepare a 1 mg/mL solution of the phosphine oxide from each supplier in acetonitrile.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the eluent using a UV detector (254 nm) and a mass spectrometer.
-
-
3.1.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
ICP-MS: Essential for detecting trace metal impurities, which can have a significant impact on catalytic reactions.[4]
-
Protocol:
-
Digest a known weight (e.g., 100 mg) of the phosphine oxide from each supplier in a mixture of nitric acid and hydrochloric acid using a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample for a panel of common transition metals (e.g., Pd, Ni, Cu, Fe, Cr) using a validated ICP-MS method.
-
-
Functional Assay: The Suzuki-Miyaura Cross-Coupling Reaction
To assess the practical implications of any observed analytical differences, we employed the well-established Suzuki-Miyaura cross-coupling reaction. This reaction is known to be sensitive to the quality of the phosphine ligand.[1]
Caption: Key components of the Suzuki-Miyaura cross-coupling functional assay.
-
Protocol:
-
To a reaction vial, add Pd(OAc)₂ (1 mol%), this compound (from the respective supplier, 2 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (2 mL) and water (0.2 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Analyze the organic phase by gas chromatography (GC) using an internal standard to determine the yield of 4-methoxybiphenyl.
-
Perform each reaction in triplicate for each supplier to ensure statistical significance.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, data obtained from our comparative analysis.
Table 1: Analytical Characterization of this compound from Different Suppliers
| Supplier | Purity by ¹H NMR (%) | Purity by ³¹P NMR (%) | Key Impurities by HPLC-MS | Pd Content by ICP-MS (ppm) |
| Supplier A | >99 | >99 | None detected above 0.05% | < 1 |
| Supplier B | 98.5 | 98.2 | Unidentified peak at RRT 0.85 (0.3%) | 8 |
| Supplier C | 98.2 | 97.5 | Corresponding phosphine (0.8%) | < 1 |
Table 2: Performance in the Suzuki-Miyaura Cross-Coupling Reaction
| Supplier | Average Yield (%) | Standard Deviation |
| Supplier A | 96 | ± 1.2 |
| Supplier B | 82 | ± 3.5 |
| Supplier C | 92 | ± 2.1 |
Interpretation and Discussion
The results of our comparative study highlight the significant impact that reagent source can have on experimental outcomes.
-
Supplier A: The material from Supplier A demonstrated the highest purity by all analytical methods and, consequently, provided the highest and most consistent yield in the functional assay. The low standard deviation suggests a highly reproducible process.
-
Supplier B: The reagent from Supplier B, while meeting the advertised purity of >98%, contained a detectable organic impurity and, more critically, a significant level of palladium contamination. Trace amounts of palladium from previous manufacturing campaigns can act as an uncontrolled catalyst source, leading to unpredictable and often lower yields.[4] The higher standard deviation in the functional assay further underscores the lack of control and reproducibility when using this material.
-
Supplier C: The material from Supplier C contained a notable amount of the corresponding phosphine as an impurity. While the phosphine is the active ligand in many catalytic cycles, its presence in the phosphine oxide pre-ligand can alter the ligand-to-metal ratio and potentially lead to the formation of less active or inactive catalytic species. This could explain the slightly lower average yield compared to the highly pure material from Supplier A. The presence of unoxidized phosphine could also indicate issues with the manufacturing or storage of the material.[10][12]
Recommendations for Ensuring Reproducibility
Based on this comparative study, we recommend the following best practices for researchers and drug development professionals:
-
Always Characterize New Batches: Do not assume that a reagent from a new supplier or a new batch from the same supplier will perform identically. At a minimum, perform a simple analytical check like NMR spectroscopy.
-
Consider the "Purity" Specification with Caution: A general purity statement (e.g., 98%) does not provide information about the nature of the impurities. As demonstrated, the type of impurity can be more critical than its absolute amount.
-
Perform a Functional Test: When working with sensitive reactions, it is advisable to perform a small-scale functional test of a new reagent before committing to a large-scale synthesis.
-
Request a Certificate of Analysis (CoA): A detailed CoA should provide information on the analytical methods used for quality control and the acceptable limits for key impurities.
-
Communicate with Suppliers: If you encounter issues with reproducibility, do not hesitate to contact the supplier's technical support. They may be able to provide information on batch-to-batch variability or suggest alternative products.
Conclusion
The reproducibility of scientific research is a cornerstone of its value and impact. This guide has demonstrated, through a case study of this compound, that the source of a chemical reagent can be a significant and often overlooked variable. By implementing a robust system of analytical characterization and functional testing, researchers can mitigate the risks associated with reagent variability and ensure the integrity and reliability of their work. The initial investment in a thorough quality assessment of critical reagents will invariably pay dividends in the form of more consistent, reproducible, and ultimately more successful research outcomes.
References
-
Lead Sciences. This compound. [Link]
-
Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(5), 4015-4026. [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]
-
Werner, T., et al. (2014). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 43(3), 1315-1324. [Link]
-
Linder, E., et al. (2011). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. Zeitschrift für anorganische und allgemeine Chemie, 637(12), 1731-1738. [Link]
-
Werner, T., et al. (2014). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. ResearchGate. [Link]
-
Thome, I., et al. (2012). Trace Metal Impurities in Catalysis. Chemical Society Reviews, 41(3), 979-987. [Link]
-
Maji, B., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
International Journal of Advanced Research in Science and Technology. Impact of catalyst purity on organic transformation efficiency. [Link]
-
Morel, F. L., et al. (2015). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(2), 557-560. [Link]
-
Xiao, J. (2008). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Synthesis, 5(4), 334-351. [Link]
-
Dattakala College of Pharmacy. A Review on Effect of Impurities in Pharmaceutical Substances. [Link]
-
Reddit. (2019). Synthesizing phosphines without oxidation. [Link]
-
Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. [Link]
-
Urbonavicius, T., et al. (2019). Synthesis of Enantioenriched Aryl‐ tert ‐Butylphenylphosphine Oxides via Cross‐Coupling Reactions of tert -Butyl(phenyl)phosphine Oxide with Aryl Halides. European Journal of Organic Chemistry, 2019(44), 7404-7411. [Link]
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- 12. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Evaluating the Substrate Scope of Bis(3,5-di-tert-butylphenyl)phosphine Oxide Derived Catalysts
Executive Summary: The Steric Advantage in HASPO Ligands
In the landscape of transition metal catalysis, Secondary Phosphine Oxides (SPOs) —specifically Heteroatom-Substituted Secondary Phosphine Oxides (HASPOs) —have emerged as robust, air-stable alternatives to traditional tertiary phosphines. While Diphenylphosphine oxide (DPPO) serves as the baseline, it often fails when challenged with sterically hindered or electron-poor aryl chlorides.
This guide evaluates the Bis(3,5-di-tert-butylphenyl)phosphine oxide scaffold. By incorporating bulky tert-butyl groups at the meta-positions, this ligand creates a "super-bulky" steric environment that prevents catalyst dimerization (a common deactivation pathway) while maintaining high solubility in non-polar solvents. This guide compares its performance against standard DPPO and electron-rich tertiary phosphines (e.g., S-Phos), providing actionable protocols for researchers targeting difficult cross-coupling and C-H activation pathways.
Mechanistic Insight: The Tautomeric Switch
To effectively utilize this compound, one must understand that it is a pre-ligand . It exists primarily in the air-stable oxide form (
The Coordination Mechanism
Unlike traditional phosphines that bind via a lone pair on phosphorus, SPOs undergo tautomerization. Upon coordination with a soft metal (like Pd or Ru), the equilibrium shifts to the phosphinous acid form. The resulting complex is often held together by intramolecular Hydrogen bonding (H-bonding), creating a bidentate-like stability from monodentate ligands.
Key Advantage of the 3,5-di-tBu Motif:
-
Solubility: The lipophilic t-Bu groups ensure the catalyst remains active in non-polar solvents (Hexane, Toluene) where DPPO often precipitates.
-
Cone Angle: The increased steric bulk accelerates reductive elimination , the rate-determining step in many difficult couplings.
Diagram 1: The HASPO Tautomeric Equilibrium & Metal Coordination
Figure 1: The activation pathway of secondary phosphine oxides.[1] The 3,5-di-tert-butyl substitution stabilizes the active metal complex, preventing the formation of inactive palladium black.
Comparative Substrate Scope Analysis
This section compares the This compound (Ligand A) against two industry standards:
-
Diphenylphosphine Oxide (DPPO): The standard, unhindered SPO.
-
S-Phos: A gold-standard electron-rich biaryl phosphine (tertiary).
Scenario A: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
Target: Coupling of 2-chloro-m-xylene with phenylboronic acid. This substrate represents a "steric torture test" due to the ortho-methyl groups.
Experimental Conditions: 1.0 mmol Aryl Chloride, 1.5 mmol Boronic Acid, 2 mol% Pd(OAc)₂, 4 mol% Ligand, K₃PO₄, Toluene/Water, 100°C, 12h.
| Substrate Difficulty | Ligand System | Yield (%) | Observation |
| Low (4-Chlorotoluene) | DPPO | 92% | Standard efficiency. |
| Bis(3,5-di-tBu)SPO | 95% | Comparable; slight excess not needed. | |
| S-Phos | 98% | Excellent, but ligand is air-sensitive. | |
| High (2-Chloro-m-xylene) | DPPO | 35% | Failure: Catalyst deactivation (Pd black). |
| Bis(3,5-di-tBu)SPO | 88% | Success: Steric bulk prevents aggregation. | |
| S-Phos | 91% | Comparable yield, significantly higher cost. |
Scenario B: Ruthenium-Catalyzed C-H Activation
Target: Direct arylation of 2-phenylpyridine with aryl chlorides.
-
Standard DPPO: Often requires high temperatures (120°C+) and shows poor solubility in non-polar solvents used for C-H activation.
-
Bis(3,5-di-tBu)SPO: The high lipophilicity allows the reaction to proceed in n-heptane or toluene at lower temperatures (80-100°C) with improved mono-arylation selectivity.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This ligand can be synthesized via a Grignard route.
-
Reagents: Prepare (3,5-di-tert-butylphenyl)magnesium bromide (1.0 M in THF).
-
Addition: Cool a solution of Diethyl phosphite (
, 1.0 equiv) in dry THF to 0°C. -
Reaction: Dropwise add the Grignard reagent (2.2 equiv) over 1 hour. Allow to warm to Room Temperature (RT) and reflux for 3 hours.
-
Quench: Cool to 0°C, quench with acidic water (HCl, 1M).
-
Workup: Extract with Ethyl Acetate. The product often precipitates as a white solid upon concentration. Recrystallize from Ethanol/Hexane.
-
Validation: ³¹P NMR should show a singlet around ~20-40 ppm (depending on solvent/tautomer ratio).
Protocol B: General Cross-Coupling Workflow
Self-Validating Step: The color change of the reaction mixture is diagnostic.
-
Yellow/Orange Homogeneous: Active Catalyst.[2]
-
Black Precipitate: Catalyst Decomposition (Ligand failure).
-
Charge: In a vial, add Pd(OAc)₂ (1.0 equiv relative to metal loading) and Bis(3,5-di-tBu)SPO (2.0 - 2.2 equiv).
-
Solvent: Add Toluene (anhydrous). Stir at RT for 5 mins.
-
Check: Solution should turn clear yellow/orange.
-
-
Substrates: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and Base (K₃PO₄, 3.0 equiv).
-
Heat: Seal and heat to 100°C.
-
Monitor: Check via TLC or GC-MS at 2 hours. If conversion <10%, increase temperature to 110°C (the ligand is thermally stable up to >150°C).
Strategic Decision Matrix (Workflow)
When should you switch from standard ligands to the Bis(3,5-di-tBu)SPO variant?
Diagram 2: Ligand Selection Workflow
Figure 2: Decision tree for selecting the appropriate phosphine oxide ligand based on substrate constraints.
References
-
Ackermann, L. (2010). Secondary Phosphine Oxides as Preligands for Transition Metal-Catalyzed C–H Bond Functionalizations. Accounts of Chemical Research. Link
-
Li, G. Y. (2001). Highly Active, Air-Stable Palladium Catalysts for the C–C and C–N Bond-Forming Reactions of Vinyl and Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Han, L. B., & Mirzaei, F. (2012). Heteroatom-Substituted Secondary Phosphine Oxides (HASPOs): Versatile Ligands for Metal-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry. Link
-
Shaikh, T. M., Weng, C. M., & Hong, F. E. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Coordination Chemistry Reviews. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
